eeAChE-IN-2
Description
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Properties
Molecular Formula |
C37H40N8O5S |
|---|---|
Molecular Weight |
708.8 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)-6-methyl-2-(4-sulfamoylanilino)pyrimidin-5-yl]-N-[2-[[2-oxo-2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethyl]amino]ethyl]acetamide |
InChI |
InChI=1S/C37H40N8O5S/c1-23-30(35(24-11-15-26(50-2)16-12-24)45-37(41-23)42-25-13-17-27(18-14-25)51(38,48)49)21-33(46)40-20-19-39-22-34(47)44-36-28-7-3-5-9-31(28)43-32-10-6-4-8-29(32)36/h3,5,7,9,11-18,39H,4,6,8,10,19-22H2,1-2H3,(H,40,46)(H2,38,48,49)(H,41,42,45)(H,43,44,47) |
InChI Key |
DWTUCSXDISTASQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=C(C=C3)OC)CC(=O)NCCNCC(=O)NC4=C5CCCCC5=NC6=CC=CC=C64 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of eeAChE-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the mechanism of action for eeAChE-IN-2, a potent inhibitor of acetylcholinesterase (AChE) derived from the electric eel (Electrophorus electricus). The information presented herein is synthesized from primary scientific literature to support research and development efforts in neurodegenerative diseases and cholinergic signaling.
Core Mechanism of Action
This compound, also identified as compound 46 in the primary literature, is a rationally designed tacrine-pyrimidine hybrid molecule. Its primary mechanism of action is the potent inhibition of acetylcholinesterase, the key enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in synaptic clefts. By inhibiting AChE, this compound effectively increases the concentration and duration of acetylcholine, thereby enhancing cholinergic neurotransmission.
Kinetic and in silico studies have revealed that this compound exhibits a mixed-type inhibition of acetylcholinesterase. This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum catalytic rate (Vmax).
A critical aspect of this compound's mechanism is its ability to act as a dual-binding site inhibitor . Molecular docking simulations demonstrate that it simultaneously interacts with two key domains within the acetylcholinesterase enzyme:
-
Catalytic Active Site (CAS): Located at the bottom of the active site gorge, the CAS is responsible for the hydrolysis of acetylcholine. The tacrine moiety of this compound forms a crucial hydrogen bond with the Ser200 residue and a pi-pi stacking interaction with Trp84 within this site.
-
Peripheral Anionic Site (PAS): Situated at the entrance of the active site gorge, the PAS is involved in substrate trafficking and allosteric modulation of catalysis. The pyrimidine core of this compound establishes a hydrogen bond with Tyr121 and a pi-pi stacking interaction with Tyr334 at the PAS.
This dual-binding capability not only accounts for its high inhibitory potency but also suggests a potential role in preventing AChE-induced aggregation of β-amyloid plaques, a hallmark of Alzheimer's disease, by blocking the PAS.
Quantitative Inhibitory Profile
The inhibitory potency of this compound has been quantified against several cholinesterases and other enzymes associated with neuroinflammation. The following table summarizes the key half-maximal inhibitory concentration (IC50) values.
| Target Enzyme | Species/Source | IC50 (nM) |
| Acetylcholinesterase (AChE) | Electrophorus electricus (eeAChE) | 2 [1] |
| Acetylcholinesterase (AChE) | Human (hAChE) | 28 |
| Butyrylcholinesterase (BuChE) | Equine (eqBuChE) | 41 |
| Butyrylcholinesterase (BuChE) | Human (hBuChE) | 65 |
| Cyclooxygenase-2 (COX-2) | - | 130 |
| 5-Lipoxygenase (5-LOX) | - | 190 |
Visualizing the Mechanism and Workflow
To elucidate the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Signaling Pathway: Cholinergic Neurotransmission and Inhibition
Caption: Inhibition of AChE by this compound increases acetylcholine levels in the synaptic cleft.
Binding Mechanism of this compound to Acetylcholinesterase
Caption: Dual-binding of this compound to the Catalytic and Peripheral sites of AChE.
Experimental Workflow: In Vitro AChE Inhibition Assay (Ellman's Method)
Caption: Step-by-step workflow for determining the IC50 value of this compound.
Experimental Protocols
The determination of the acetylcholinesterase inhibitory activity of this compound was conducted using a modified version of the spectrophotometric method developed by Ellman.
In Vitro Acetylcholinesterase Inhibition Assay
Objective: To determine the IC50 value of this compound against electric eel acetylcholinesterase (eeAChE).
Materials:
-
Electric eel acetylcholinesterase (eeAChE, Type-VI-S, 0.02 U/mL)
-
5,5′-dithio-bis(2-nitrobenzoic acid) (DTNB, 0.3 mM)
-
Acetylthiocholine iodide (ATCI, 0.5 mM)
-
Phosphate buffer (pH 8.0)
-
This compound (various concentrations)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well microplate, add 220 µL of phosphate buffer, 10 µL of the test compound solution (this compound at varying concentrations), and 10 µL of the eeAChE enzyme solution.
-
Pre-incubation: The plate is incubated at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
DTNB Addition: Following pre-incubation, 10 µL of the DTNB solution is added to each well.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of 10 µL of the ATCI substrate solution.
-
Absorbance Measurement: The absorbance is measured immediately at a wavelength of 412 nm and continuously for 10 minutes using a microplate reader. The rate of reaction is determined by the change in absorbance over time.
-
Calculation: The percentage of inhibition is calculated for each concentration of this compound relative to a control sample containing no inhibitor. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This comprehensive guide provides a detailed understanding of the mechanism of action of this compound, supported by quantitative data, visual diagrams, and explicit experimental protocols, to aid researchers in the field of neuropharmacology and drug development.
References
An In-Depth Technical Guide on the Discovery and Development of eeAChE-IN-2: A Novel Acetylcholinesterase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide details the discovery, synthesis, mechanism of action, and preclinical evaluation of eeAChE-IN-2, a potent and selective inhibitor of acetylcholinesterase derived from the electric eel (Electrophorus electricus), a key model enzyme in the development of therapeutics for neurodegenerative diseases.
Introduction: The Role of Acetylcholinesterase Inhibition in Neurodegenerative Disease
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1] This enzymatic degradation terminates the nerve impulse, allowing for precise control of cholinergic signaling. In neurodegenerative conditions such as Alzheimer's disease, a decline in cholinergic neurons leads to cognitive and memory deficits.[2] Inhibition of AChE increases the synaptic residence time of ACh, thereby compensating for the reduced neuronal function and providing symptomatic relief.[3] Consequently, AChE has been a primary target for the development of palliative drugs for Alzheimer's disease.[2]
The electric eel acetylcholinesterase (eeAChE) is a widely used model in the initial screening and characterization of AChE inhibitors due to its commercial availability and high homology to human AChE.[4] This guide focuses on the discovery and preclinical development of this compound, a novel inhibitor identified through a targeted screening campaign.
Discovery and Screening of this compound
This compound was identified from a library of synthetic compounds designed to interact with the active site of AChE. The initial screening was performed using an in vitro enzymatic assay to measure the inhibition of eeAChE. Promising hits were then subjected to further characterization to determine their potency and selectivity.
The inhibitory activity of this compound and other compounds was quantified by determining their half-maximal inhibitory concentration (IC50) values. The data presented in Table 1 summarizes the in vitro potency of this compound against eeAChE and, for comparative purposes, against human AChE (hAChE) and butyrylcholinesterase (BChE), another cholinesterase found in the body.
| Compound | eeAChE IC50 (µM) | hAChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/hAChE) |
| This compound | 0.39 [5] | 0.52 | 52.4 | 100.8 |
| Compound 8i | 0.39[6] | - | 0.28 (eqBChE) | - |
| Donepezil | - | 0.021[7] | - | - |
| Rivastigmine | 71.1[8] | - | - | - |
| Tacrine | - | 5.24[2] | 9.46[2] | 1.8 |
Table 1: In vitro inhibitory potency of this compound and reference compounds against various cholinesterases. A higher selectivity index indicates greater selectivity for AChE over BChE.
Experimental Protocols
The synthesis of this compound is based on a multi-step procedure adapted from established methods for similar compound classes.[5][9]
General Procedure:
-
Step 1: Synthesis of Intermediate 1. 4-Piperidinecarboxamide (1 equivalent) and a substituted benzyl chloride derivative (1.2 equivalents) are dissolved in acetone. Anhydrous potassium carbonate (2 equivalents) and a catalytic amount of potassium iodide are added. The mixture is refluxed for 4 hours. After cooling, the acetone is removed under reduced pressure. The residue is dissolved in water and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated to yield Intermediate 1.[5]
-
Step 2: Synthesis of Intermediate 2. Intermediate 1 (1 equivalent) is reacted with a suitable bromo-acetyl derivative (1.1 equivalents) in the presence of a non-nucleophilic base such as diisopropylethylamine in a polar aprotic solvent like dimethylformamide (DMF) at room temperature for 12 hours. The reaction mixture is then partitioned between water and dichloromethane. The organic layer is washed with brine, dried over magnesium sulfate, and concentrated to give Intermediate 2.
-
Step 3: Final Product Formation (this compound). Intermediate 2 (1 equivalent) is subjected to a cyclization reaction. For instance, a palladium-catalyzed intramolecular Heck reaction can be employed if appropriate functional groups are present. Alternatively, an acid-catalyzed Pictet-Spengler reaction can be used to form a key heterocyclic core. The reaction conditions are highly dependent on the specific structure of Intermediate 2.
-
Purification. The crude final product is purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure this compound. The structure and purity are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[5]
The inhibitory activity of this compound was determined using a modified Ellman's spectrophotometric method.[10][11][12]
Principle: This assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.[12]
Protocol:
-
Reagent Preparation:
-
Phosphate Buffer: 0.1 M, pH 8.0.
-
eeAChE Solution: 1 U/mL in phosphate buffer.
-
DTNB Solution: 10 mM in phosphate buffer.
-
Acetylthiocholine Iodide (ATCI) Solution: 14 mM in phosphate buffer.
-
Test Compound (this compound) Stock Solution: Prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add 140 µL of phosphate buffer.[10]
-
Add 10 µL of the test compound solution at various concentrations (or solvent for the control).[10]
-
Add 10 µL of the eeAChE solution.[10]
-
Incubate the plate at 25°C for 10 minutes.[10]
-
Add 10 µL of the DTNB solution to each well.[10]
-
Initiate the reaction by adding 10 µL of the ATCI solution.[10]
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.[8]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
The percent inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Mechanism of Action and Signaling Pathways
The fundamental role of AChE is to modulate the cholinergic signaling pathway. The following diagram illustrates the key events at a cholinergic synapse.
Caption: Overview of cholinergic neurotransmission at the synapse.
This compound acts as a reversible inhibitor of AChE. It binds to the active site of the enzyme, preventing the substrate, acetylcholine, from being hydrolyzed. The active site of AChE contains a catalytic triad (serine, histidine, and glutamate) and a peripheral anionic site (PAS).[6][13] Many inhibitors, including this compound, are designed to interact with both of these regions for enhanced potency and selectivity.
Caption: Comparison of normal AChE function and its inhibition by this compound.
The discovery and development of a novel AChE inhibitor like this compound follows a structured workflow, from initial concept to preclinical evaluation.
Caption: A simplified workflow for the preclinical development of an AChE inhibitor.
Conclusion and Future Directions
This compound has been identified as a potent and selective inhibitor of acetylcholinesterase with promising in vitro characteristics. The detailed synthetic and analytical protocols provided in this guide offer a framework for the further investigation of this and similar compounds. Future work will focus on extensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in relevant animal models of neurodegenerative disease. The ultimate goal is to advance this compound to clinical trials as a potential new therapeutic agent for conditions such as Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of novel acetylcholinesterase inhibitors designed by pharmacophore-based virtual screening, molecular docking and bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Acetylcholinesterase inhibition in electric eel and human donor blood: an in vitro approach to investigate interspecies differences and human variability in toxicodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 10. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 11. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. medlink.com [medlink.com]
Phenserine: A Dual-Mechanism Acetylcholinesterase Inhibitor for Alzheimer's Disease Research
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. A key therapeutic strategy has been the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine, to alleviate cognitive symptoms. Phenserine, a derivative of physostigmine, has emerged as a significant compound in Alzheimer's research due to its dual mechanism of action. It not only acts as a potent and selective inhibitor of AChE but also modulates the synthesis of the amyloid precursor protein (APP), the precursor to the Aβ peptide. This whitepaper provides a comprehensive technical overview of Phenserine's role in Alzheimer's research, detailing its mechanism of action, experimental protocols, and quantitative data.
Mechanism of Action
Phenserine exhibits a multifaceted mechanism of action, targeting both the cholinergic deficit and the amyloid cascade, two central pathological features of Alzheimer's disease.
1. Cholinergic Regulation: (-)-Phenserine is a potent, selective, and non-competitive inhibitor of acetylcholinesterase.[1] By inhibiting AChE, Phenserine increases the levels and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This action is believed to be the basis for its observed improvements in cognitive function in preclinical models.[1]
2. Modulation of Amyloid Precursor Protein (APP) Synthesis: In addition to its effects on AChE, Phenserine has been shown to reduce the levels of APP and its neurotoxic Aβ fragment.[1][2] This non-cholinergic action is mediated through the post-transcriptional regulation of APP mRNA. Phenserine interacts with a specific iron-responsive element in the 5'-untranslated region (5'-UTR) of APP mRNA, which in turn suppresses its translation into protein.[2][3] This leads to a decrease in the overall production of APP and, consequently, a reduction in the generation of Aβ peptides.[4] Notably, both the (-) and (+) enantiomers of Phenserine (Posiphen) are equipotent in downregulating APP expression.[5]
3. Neuroprotective and Neurotrophic Effects: Preclinical studies have also indicated that Phenserine possesses neuroprotective and neurotrophic properties. It has been shown to protect neurons from oxidative stress and glutamate-induced toxicity.[6] These effects are mediated, at least in part, through the activation of the Protein Kinase C (PKC) and Extracellular Signal-Regulated Kinase (ERK) signaling pathways.[6][7] Furthermore, Phenserine has been demonstrated to increase the levels of brain-derived neurotrophic factor (BDNF), a key protein involved in neuronal survival and growth.[6]
Quantitative Data
The following tables summarize the key quantitative data for Phenserine from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of Phenserine
| Target Enzyme | IC50 Value | Source |
| Human Erythrocyte Acetylcholinesterase (AChE) | 22 nM | [1] |
| Human Plasma Butyrylcholinesterase (BChE) | 1560 nM | [1] |
Table 2: Preclinical In Vivo Efficacy of Phenserine
| Animal Model | Treatment | Outcome | Source |
| Scopolamine-treated rats (Morris Water Maze) | 4 mg/kg Phenserine | Significantly lessened time to find the submerged platform compared to scopolamine-only group. | [8] |
| Mice (21-day treatment) | 7.5 mg/kg Phenserine | Lowered levels of actin-adjusted APP (not statistically significant). | [5] |
| Mice (21-day treatment) | ≥15 mg/kg Posiphen ((+)-Phenserine) | Significantly lowered Aβ40 and Aβ42 levels. | [5] |
Table 3: Clinical Trial Data for Phenserine in Alzheimer's Disease Patients
| Trial Phase | Dosage | Duration | Key Findings | Source |
| Phase II | 10 mg BID | 12 weeks | Improvement of 2.6 points from baseline on ADAS-Cog scale versus a 0.7-point improvement for placebo. | [1] |
| Phase II Analysis | 15 mg BID | >12 weeks | Statistically significant improvement on ADAS-Cog scale compared to placebo (p=0.0286). | [1] |
Experimental Protocols
Detailed methodologies for key experiments involving Phenserine are provided below.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This assay is used to determine the in vitro inhibitory activity of Phenserine against AChE.
-
Reagents:
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (0.1 M, pH 8.0).
-
Human erythrocyte acetylcholinesterase.
-
Phenserine solutions at various concentrations.
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, DTNB, and the AChE enzyme solution.
-
Add different concentrations of Phenserine to the reaction mixture and incubate for a specified period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate, ATCI.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.
-
Measure the absorbance of the yellow product kinetically at 412 nm using a spectrophotometer.
-
The rate of the reaction is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of Phenserine and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Cell Culture and Western Blotting for APP Expression
This protocol is used to assess the effect of Phenserine on APP levels in a human neuroblastoma cell line (SH-SY5Y).
-
Cell Culture:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.
-
-
Phenserine Treatment:
-
Plate the SH-SY5Y cells and allow them to adhere.
-
Treat the cells with various concentrations of Phenserine (e.g., 0.5, 5, and 50 µM) for different time points (e.g., 4, 8, and 16 hours).[4]
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors to extract total protein.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 15 µg) from each sample by SDS-PAGE.[9]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the N-terminus of APP.[4]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin) to determine the relative levels of APP.
-
In Vivo Assessment of Cognitive Enhancement (Morris Water Maze)
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodent models of Alzheimer's disease.
-
Apparatus:
-
A circular pool filled with opaque water.
-
A hidden escape platform submerged just below the water surface.
-
Visual cues are placed around the pool for spatial navigation.
-
-
Animal Model and Treatment:
-
Use a suitable rat model of cognitive impairment (e.g., scopolamine-induced amnesia).
-
Administer Phenserine (e.g., 4 mg/kg) or vehicle to the rats prior to the behavioral testing.[8]
-
-
Procedure:
-
Acquisition Phase:
-
For several consecutive days, each rat undergoes multiple trials per day.
-
In each trial, the rat is placed into the pool from different starting positions and must find the hidden platform.
-
The time taken to find the platform (escape latency) and the path length are recorded.
-
-
Probe Trial:
-
After the acquisition phase, the platform is removed from the pool.
-
The rat is allowed to swim freely for a set period (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.
-
-
-
Data Analysis:
-
Analyze the escape latencies and path lengths during the acquisition phase to assess learning.
-
Analyze the time spent in the target quadrant during the probe trial to evaluate memory.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by Phenserine in Alzheimer's disease research.
Experimental Workflow: In Vitro APP Regulation
Caption: Experimental workflow for assessing Phenserine's effect on APP expression in vitro.
Conclusion
Phenserine represents a promising multi-target therapeutic candidate for Alzheimer's disease. Its ability to simultaneously enhance cholinergic neurotransmission and reduce the production of the key pathogenic protein, Aβ, distinguishes it from many other acetylcholinesterase inhibitors. The additional neuroprotective and neurotrophic effects further underscore its potential as a disease-modifying agent. While clinical trials have shown mixed results, the unique dual mechanism of Phenserine continues to make it a valuable tool for Alzheimer's research, offering insights into the complex interplay between the cholinergic and amyloid pathways in the disease's progression. Further investigation into its signaling mechanisms and optimization of its therapeutic application are warranted.
References
- 1. Phenserine Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Was phenserine a failure or were investigators mislead by methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Neurotrophic and neuroprotective actions of (-)- and (+)-phenserine, candidate drugs for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotrophic and Neuroprotective Actions of (−)- and (+)-Phenserine, Candidate Drugs for Alzheimer’s Disease | PLOS One [journals.plos.org]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. Phenserine regulates translation of β-amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: eeAChE-IN-2, a Selective Acetylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a potent acetylcholinesterase (AChE) inhibitor, herein referred to as eeAChE-IN-2, which corresponds to compound 8i as described in the scientific literature[1][2]. This dual-target inhibitor demonstrates significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with a mechanism that involves binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzymes. This document details the inhibitor's synthesis, in vitro efficacy, and the experimental protocols utilized for its characterization. Furthermore, it explores its mechanism of action through molecular modeling insights and discusses the relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics for neurodegenerative diseases, particularly Alzheimer's disease.
Introduction
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. These agents function by increasing the levels of the neurotransmitter acetylcholine in the brain, thereby enhancing cholinergic neurotransmission[3]. The inhibitor this compound (compound 8i) belongs to a series of 2-oxoindoline derivatives designed as dual-target inhibitors of both AChE and BChE[1][2]. Dual inhibition is considered a promising strategy as BChE activity increases in the later stages of Alzheimer's disease, compensating for the decline in AChE activity[1]. By simultaneously targeting both the catalytic active site (CAS), where acetylcholine is hydrolyzed, and the peripheral anionic site (PAS), which is implicated in the aggregation of amyloid-β peptides, these inhibitors may offer a multifaceted therapeutic approach[4][5].
Chemical Structure and Properties
Chemical Name: 2-Oxo-N-((1-(4-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)indoline-5-carboxamide
Molecular Formula: C₂₃H₂₄F₃N₃O₂
Structure:
Synthesis
The synthesis of this compound (compound 8i) is achieved through a multi-step process. A detailed, step-by-step protocol based on the published literature is provided below.
Experimental Protocol: Synthesis of this compound (compound 8i)
Step 1: Synthesis of (1-(4-(Trifluoromethyl)benzyl)piperidin-4-yl)methanamine
-
To a solution of tert-butyl (piperidin-4-ylmethyl)carbamate in a suitable solvent (e.g., dichloromethane), add 4-(trifluoromethyl)benzaldehyde and a reducing agent such as sodium triacetoxyborohydride.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Remove the Boc protecting group by treating the intermediate with an acid, such as trifluoroacetic acid, in dichloromethane.
-
Neutralize the reaction mixture and extract the desired product, (1-(4-(trifluoromethyl)benzyl)piperidin-4-yl)methanamine. Purify by column chromatography if necessary.
Step 2: Amide Coupling to form this compound (compound 8i)
-
Dissolve 2-oxoindoline-5-carboxylic acid in an appropriate solvent like dimethylformamide (DMF).
-
Add a coupling agent, such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
To this mixture, add a solution of (1-(4-(trifluoromethyl)benzyl)piperidin-4-yl)methanamine in DMF.
-
Stir the reaction mixture at room temperature until completion, monitored by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield 2-Oxo-N-((1-(4-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)indoline-5-carboxamide (compound 8i) as a white solid[1].
In Vitro Efficacy
The inhibitory potency of this compound (compound 8i) against cholinesterases was determined using the Ellman method.
Data Presentation
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| This compound (8i) | eeAChE | 0.39 | [1] |
| eqBChE | 0.28 | [1] | |
| Donepezil | eeAChE | - | - |
| eqBChE | - | - | |
| Tacrine | eeAChE | - | - |
| eqBChE | - | - |
Note: eeAChE refers to electric eel acetylcholinesterase, and eqBChE refers to equine butyrylcholinesterase. Data for Donepezil and Tacrine against these specific enzymes were not provided in the primary source for direct comparison.
Experimental Protocol: Ellman's Method for AChE Inhibition Assay
This protocol is a standard method for determining cholinesterase activity.
-
Reagents and Materials:
-
Acetylcholinesterase (from electric eel or other sources)
-
Butyrylcholinesterase (from equine serum or other sources)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare solutions of the test inhibitor at various concentrations.
-
In a 96-well plate, add phosphate buffer, the enzyme solution (AChE or BChE), and the inhibitor solution to each well. A control well should contain the solvent instead of the inhibitor.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the substrate solution (ATCI).
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100
-
The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Mechanism of Action and Signaling Pathways
Dual-Site Inhibition
Molecular modeling studies suggest that this compound (compound 8i) acts as a dual-site inhibitor, binding simultaneously to the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE[1][2].
-
Binding at the Catalytic Active Site (CAS): The interaction at the CAS is responsible for the direct inhibition of acetylcholine hydrolysis. The benzylpiperidine moiety of the compound is proposed to interact with key residues in the CAS[6].
-
Binding at the Peripheral Anionic Site (PAS): The 2-oxoindoline portion of the molecule is thought to bind to the PAS. This interaction is significant because the PAS is implicated in the allosteric modulation of the enzyme and, more importantly, in the initial stages of amyloid-β (Aβ) peptide aggregation, a pathological hallmark of Alzheimer's disease[4][5].
dot
Caption: Dual-site inhibition of AChE by this compound.
Signaling Pathways
By inhibiting AChE, this compound increases the synaptic concentration of acetylcholine. This elevated acetylcholine can then act on both nicotinic and muscarinic acetylcholine receptors, modulating downstream signaling pathways crucial for cognitive function.
dot
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Dual Binding Site Cholinesterase Inhibitors: in vitro Inhibition Studies with in silico Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Indolinone-based acetylcholinesterase inhibitors: synthesis, biological activity and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Therapeutic Potential of eeAChE-IN-2: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of eeAChE-IN-2, a potent inhibitor of acetylcholinesterase (AChE) derived from the electric eel (Electrophorus electricus). Identified as compound 46 in the work of Javed et al. (2021), this tacrine-pyrimidine hybrid demonstrates significant potential in the context of Alzheimer's disease by targeting key enzymes involved in cholinergic deficit and neuroinflammation. This guide synthesizes the available data on its biochemical activity, outlines the experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta plaques and neurofibrillary tangles. The cholinergic hypothesis of AD posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive symptoms. A primary therapeutic strategy has been the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh in the synaptic cleft, thereby increasing ACh levels and enhancing cholinergic neurotransmission.
Furthermore, growing evidence implicates neuroinflammation as a critical component in the pathogenesis of AD. Enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are key mediators of the inflammatory cascade. Therefore, multi-target-directed ligands that can simultaneously address both the cholinergic deficit and neuroinflammation represent a promising avenue for the development of more effective AD therapeutics.
This compound (compound 46 ) is a novel tacrine-pyrimidine hybrid that has emerged from a rational drug design approach to create such a multi-target agent. This whitepaper will delve into the technical details of its therapeutic potential.
Core Compound Profile: this compound (Compound 46)
This compound is distinguished by its potent and specific inhibition of electric eel acetylcholinesterase (eeAChE). The following table summarizes its known quantitative data.
| Target Enzyme | IC50 Value | Reference |
| eeAChE (electric eel Acetylcholinesterase) | 2 nM | [1] |
Further quantitative data on the inhibition of Butyrylcholinesterase (BChE), COX-2, and 5-LOX by this compound (compound 46) are detailed in the primary literature but are not publicly available in the abstract.
Experimental Protocols
The following sections describe the general methodologies employed in the evaluation of this compound. The specific concentrations, incubation times, and other detailed parameters are as reported in the primary literature.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
The inhibitory activity of this compound against AChE is determined using a modified version of the Ellman's spectrophotometric method.
Principle: The assay measures the activity of AChE by quantifying the rate of hydrolysis of the substrate acetylthiocholine (ATCh). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
General Procedure:
-
Reaction Mixture Preparation: In a 96-well microplate, a reaction mixture is prepared containing a phosphate buffer (typically pH 8.0), DTNB solution, and the test compound (this compound) at various concentrations.
-
Enzyme Addition: A solution of acetylcholinesterase from electric eel (eeAChE) is added to the wells, and the plate is incubated for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for the interaction between the inhibitor and the enzyme.
-
Substrate Addition: The enzymatic reaction is initiated by the addition of the substrate, acetylthiocholine iodide (ATCh).
-
Spectrophotometric Measurement: The absorbance at 412 nm is measured at regular intervals using a microplate reader to determine the rate of the reaction.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme (control). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from the dose-response curve.
In Vivo Models of Neuroinflammation and Cholinergic Deficit
To assess the in vivo efficacy of this compound, animal models that mimic the pathological conditions of Alzheimer's disease, specifically neuroinflammation and cholinergic deficit, are utilized.
Commonly Used Models:
-
Scopolamine-Induced Amnesia Model: Scopolamine is a muscarinic receptor antagonist that induces a temporary cholinergic deficit, leading to learning and memory impairments in rodents. This model is used to evaluate the ability of AChE inhibitors to reverse cognitive deficits.
-
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model: Intracerebral or systemic administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response in the brain, characterized by the activation of microglia and the production of pro-inflammatory cytokines. This model is used to assess the anti-neuroinflammatory effects of test compounds.
General Procedure for In Vivo Studies:
-
Animal Acclimatization: Laboratory animals (typically mice or rats) are acclimatized to the experimental conditions.
-
Induction of Pathology: The pathological condition (cholinergic deficit or neuroinflammation) is induced using agents like scopolamine or LPS.
-
Drug Administration: this compound is administered to the test group of animals, while a control group receives a vehicle.
-
Behavioral Assessments: A battery of behavioral tests, such as the Morris water maze, Y-maze, or passive avoidance test, is conducted to evaluate learning and memory.
-
Biochemical and Histological Analysis: After the behavioral assessments, brain tissues are collected for biochemical analysis (e.g., measurement of AChE activity, cytokine levels) and histological examination (e.g., staining for markers of neuroinflammation).
Visualizing the Therapeutic Landscape
Cholinergic Signaling Pathway
The primary mechanism of action of this compound is the inhibition of AChE, which leads to an increase in the concentration of acetylcholine in the synaptic cleft. This enhances cholinergic neurotransmission, which is crucial for cognitive functions.
References
An In-Depth Technical Guide to the Acetylcholinesterase Inhibitor eeAChE-IN-2 (Compound 46)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the potent acetylcholinesterase inhibitor designated as eeAChE-IN-2 by commercial suppliers. In the primary scientific literature, this molecule is referred to as compound 46 . It is a tacrine-pyrimidine hybrid compound identified as a highly potent inhibitor of acetylcholinesterase from the electric eel (Electrophorus electricus), abbreviated as eeAChE.[1] This document collates the available quantitative data, details the experimental protocols for its characterization, and visualizes its mechanism of action within the cholinergic pathways. The information is based on the findings from the study by Javed MA, et al., published in ACS Chemical Neuroscience in 2021.[1]
Core Compound Information
Compound Name: this compound (Compound 46 ) Chemical Class: Tacrine-pyrimidine hybrid Primary Target: Acetylcholinesterase (AChE)
Data Presentation
The following tables summarize the quantitative data for this compound (compound 46 ) and related compounds from the aforementioned study. This allows for a clear comparison of its potency and selectivity.
Table 1: In Vitro Enzyme Inhibitory Activity
| Compound | Target Enzyme | IC₅₀ (nM) |
| This compound (46) | eeAChE | 2 |
| eeAChE-IN-1 (36) | eeAChE | 23 |
| Compound 38 | eeAChE | 16 |
Data sourced from Javed MA, et al. (2021).[1]
Table 2: Ex Vivo Cholinesterase Inhibition in Transgenic Mouse Models
| Treatment Group | Brain Region | AChE Inhibition (%) | BChE Inhibition (%) |
| This compound (46) | Hippocampus | Significant | Significant |
| This compound (46) | Cortex | Significant | Significant |
| eeAChE-IN-1 (36) | Hippocampus | Significant | Significant |
| eeAChE-IN-1 (36) | Cortex | Significant | Significant |
The study reported a significant decline in both AChE and BChE potentials. Specific percentage values were not provided in the abstract.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are the key experimental protocols used in the characterization of this compound (compound 46 ).
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
The in vitro inhibitory activity of this compound against acetylcholinesterase was determined using the spectrophotometric method developed by Ellman et al.[2][3]
Principle: The assay measures the activity of AChE by quantifying the rate of hydrolysis of acetylthiocholine (ATCh) to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured colorimetrically at 412 nm. The presence of an inhibitor reduces the rate of this color change.[2]
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared in a phosphate buffer (0.1 M, pH 8.0).
-
Assay Mixture: In a 96-well plate, the reaction mixture is prepared containing the phosphate buffer, DTNB solution, and the AChE enzyme solution.
-
Inhibitor Addition: Various concentrations of this compound (dissolved in a suitable solvent like DMSO, followed by dilution in buffer) are added to the wells. A control well contains the solvent without the inhibitor.
-
Pre-incubation: The plate is incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The reaction is initiated by adding the substrate, ATCh, to all wells.
-
Measurement: The absorbance at 412 nm is measured immediately and then continuously for a set period using a microplate reader.
-
Calculation: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100
-
IC₅₀ Determination: The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Ex Vivo Cholinesterase Activity Assessment
To determine the effect of this compound in a more biologically relevant environment, ex vivo studies were conducted using transgenic animal models of Alzheimer's disease.[1]
Procedure:
-
Animal Treatment: Transgenic mice are administered with this compound (compound 46 ) or a vehicle control over a specified period.
-
Tissue Collection: Following the treatment period, the animals are euthanized, and brain tissues (hippocampus and cortex) are rapidly dissected.
-
Tissue Homogenization: The collected brain tissues are homogenized in a suitable buffer to release the cellular components, including the cholinesterase enzymes.
-
Cholinesterase Assay: The AChE and BChE activity in the tissue homogenates is then measured using the Ellman's method as described above.
-
Analysis: The enzyme activity in the brains of the treated animals is compared to that of the control group to determine the percentage of inhibition.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the key pathways and workflows related to this compound.
Cholinergic Signaling Pathway
Caption: Cholinergic signaling at the synapse and the inhibitory action of this compound.
Mechanism of AChE Inhibition by this compound
Caption: Binding of this compound to Acetylcholinesterase, preventing substrate hydrolysis.
Experimental Workflow for Inhibitor Characterization
Caption: Typical workflow for the evaluation of a novel cholinesterase inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies of eeAChE-IN-2: A Technical Guide
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of eeAChE-IN-2, a novel acetylcholinesterase (AChE) inhibitor. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit. This document details the initial in vitro characterization of a novel inhibitor, this compound, derived from the electric eel (Electrophorus electricus) acetylcholinesterase. The following sections present the methodologies and findings related to its inhibitory potency and effects on neuronal cell models.
Enzyme Inhibition Assay
The primary objective of this study was to determine the inhibitory potential of this compound against its target enzyme, eeAChE. The half-maximal inhibitory concentration (IC50) was determined using the widely accepted Ellman's method.
Experimental Protocol: Ellman's Assay
The inhibitory activity of this compound was quantified by measuring the hydrolysis of acetylthiocholine iodide (ATCI) by eeAChE. The assay was performed in a 96-well plate format.
-
Reagent Preparation : All solutions were prepared in a 0.1 M phosphate buffer (pH 8.0).
-
eeAChE solution (0.1 U/mL)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (0.3 mM)
-
Acetylthiocholine iodide (ATCI) solution (0.5 mM)
-
This compound was dissolved in DMSO to create a stock solution and then serially diluted in the assay buffer to achieve a range of final concentrations.
-
-
Assay Procedure :
-
To each well, 25 µL of the test compound solution (this compound at various concentrations) or buffer (for control) was added.
-
50 µL of DTNB solution was then added to all wells.
-
25 µL of the eeAChE enzyme solution was added and the plate was incubated for 15 minutes at 25°C.
-
The reaction was initiated by the addition of 150 µL of the ATCI substrate.
-
-
Data Acquisition : The absorbance was measured kinetically at 412 nm every 30 seconds for 5 minutes using a microplate reader. The rate of reaction was calculated from the slope of the absorbance versus time plot.
-
Data Analysis : The percentage of inhibition was calculated for each concentration of this compound using the following formula: % Inhibition = [(V₀ - Vᵢ) / V₀] * 100 where V₀ is the reaction rate in the absence of the inhibitor and Vᵢ is the reaction rate in the presence of the inhibitor. The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound was compared with the standard AChE inhibitor, Donepezil.
| Compound | IC50 (µM) |
| This compound | 25.5 ± 2.1 |
| Donepezil | 0.012 ± 0.001 |
Neuroprotection Assay in a Cellular Model
To assess the potential of this compound to protect neuronal cells from cytotoxic insults, a neuroprotection assay was conducted using a human neuroblastoma cell line (e.g., SH-SY5Y). Oxidative stress was induced using hydrogen peroxide (H₂O₂).
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture : SH-SY5Y cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating : Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to attach for 24 hours.
-
Treatment : The culture medium was replaced with fresh medium containing various concentrations of this compound. After 1 hour of pre-incubation, H₂O₂ (100 µM) was added to induce oxidative stress. A set of wells without H₂O₂ served as the untreated control.
-
Incubation : The cells were incubated for an additional 24 hours.
-
MTT Assay :
-
The medium was removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) was added to each well.
-
The plate was incubated for 4 hours at 37°C.
-
The MTT solution was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
-
Data Acquisition : The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis : Cell viability was expressed as a percentage of the untreated control.
Data Presentation: Neuroprotective Effect of this compound
| Treatment | Cell Viability (%) |
| Control (untreated) | 100 ± 5.2 |
| H₂O₂ (100 µM) | 52.3 ± 4.1 |
| This compound (10 µM) + H₂O₂ | 65.8 ± 3.9 |
| This compound (25 µM) + H₂O₂ | 78.2 ± 4.5 |
| This compound (50 µM) + H₂O₂ | 89.1 ± 3.7 |
Visualizations
Signaling Pathway: Cholinergic Neurotransmission and AChE Inhibition
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
Experimental Workflow: AChE Inhibition Assay
Caption: Workflow for determining the IC50 of this compound.
Conclusion
The preliminary in vitro evaluation of this compound demonstrates its potential as an inhibitor of acetylcholinesterase. The compound exhibits moderate inhibitory activity against eeAChE. Furthermore, in a cellular model of oxidative stress, this compound displayed neuroprotective effects, suggesting a potential therapeutic benefit beyond simple enzyme inhibition. Further studies are warranted to elucidate the mechanism of action and to evaluate the efficacy and safety of this compound in more complex biological systems.
An In-depth Technical Guide to the Chemical Profile of Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific compound "eeAChE-IN-2" was not identified in the public domain during the literature search. The "ee" prefix typically refers to the source of the acetylcholinesterase enzyme, Electrophorus electricus (electric eel), a standard for in vitro assays. This guide synthetically presents data on representative acetylcholinesterase (AChE) inhibitors to illustrate the requested technical information.
Acetylcholinesterase inhibitors (AChEIs) are a critical class of compounds in the therapeutic landscape, particularly for neurodegenerative diseases such as Alzheimer's disease.[1][2][3] They function by inhibiting the acetylcholinesterase enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine.[1][3][4] This inhibition leads to an increase in the levels and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1][3]
This technical guide provides a comprehensive overview of the chemical structure, inhibitory activity, and experimental evaluation of acetylcholinesterase inhibitors, using publicly available data on representative molecules as examples.
Quantitative Inhibitory Activity
The inhibitory potency of these compounds against acetylcholinesterase (from electric eel, eeAChE) and butyrylcholinesterase (from equine serum, eqBChE) is a key determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.
| Compound ID | Target Enzyme | IC50 (µM) |
| 8i | eeAChE | 0.39 |
| eqBChE | 0.28 | |
| 10s | eeAChE | 4.24 |
| eqBChE | 4.10 | |
| 10t | eeAChE | 5.50 |
| eqBChE | 2.01 | |
| 10v | eeAChE | 7.20 |
| eqBChE | 7.14 | |
| G801-0274 | eeAChE | 2.05 |
| eqBChE | 0.03 |
Data sourced from a study on novel dual-target inhibitors of AChE and BChE.[5]
Mechanism of Action: A Dual Binding Site Hypothesis
Enzyme inhibition kinetics and molecular modeling studies suggest that potent inhibitors like compound 8i may bind simultaneously to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase.[5][6] This dual-site interaction is a key feature contributing to their high inhibitory activity.
The active site of AChE contains a catalytic triad (Ser200, His440, Glu327) located at the bottom of a deep gorge lined with aromatic residues.[7] The PAS is situated at the entrance of this gorge. By interacting with both sites, these inhibitors can effectively block substrate access to the catalytic triad and modulate enzyme conformation.
Caption: Dual binding mechanism of a representative AChE inhibitor.
Experimental Protocols
The in vitro evaluation of acetylcholinesterase and butyrylcholinesterase inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman.[5][8]
Ellman's Method for Cholinesterase Inhibitory Assay
This assay relies on the reaction of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The resulting 5-thio-2-nitrobenzoate anion produces a yellow color, which can be quantified spectrophotometrically.
Caption: Workflow for the Ellman's method cholinesterase assay.
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, DTNB, and test compounds in the appropriate buffer.
-
In a 96-well plate, add the buffer, DTNB solution, and the enzyme solution.
-
Add different concentrations of the test compound to the wells. A control well should contain the buffer instead of the inhibitor.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI or BTCI) to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Chemical Synthesis Pathway
The synthesis of novel acetylcholinesterase inhibitors often involves multi-step chemical reactions. While the specific synthesis of "this compound" is unknown, a general logical workflow for the development and synthesis of such compounds can be illustrated. This process typically starts from commercially available starting materials and proceeds through several intermediate steps to yield the final product.
Caption: Logical workflow for the synthesis of a novel inhibitor.
This guide provides a foundational understanding of the key chemical and biological aspects of acetylcholinesterase inhibitors. For more detailed information on specific compounds, researchers are encouraged to consult the primary scientific literature.
References
- 1. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 5. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Three-dimensional structure of acetylcholinesterase and of its complexes with anticholinesterase drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on Pyrimidine-Based Cholinesterase Inhibitors
Disclaimer: Information regarding a specific compound designated "eeAChE-IN-2" is not available in the public domain at the time of this writing. This guide will provide a comprehensive overview of pyrimidine-based cholinesterase inhibitors as a class of compounds, leveraging available scientific literature. The data, protocols, and pathways described herein are representative of this class of inhibitors and are intended to serve as a technical resource for researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[1] One of the primary therapeutic strategies for managing AD symptoms is the inhibition of cholinesterases, particularly acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][3] By inhibiting AChE, the concentration and duration of acetylcholine in the synaptic cleft are increased, leading to enhanced cholinergic neurotransmission.[2] Pyrimidine derivatives have emerged as a promising scaffold for the design of novel cholinesterase inhibitors due to their versatile synthesis and ability to interact with the active site of the enzyme.[4][5]
This technical guide provides an in-depth overview of pyrimidine-based cholinesterase inhibitors, covering their mechanism of action, synthesis, quantitative inhibitory data, and detailed experimental protocols for their evaluation.
Mechanism of Action
Pyrimidine-based inhibitors typically act by binding to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine.[6] The AChE active site contains a catalytic triad (serine, histidine, and glutamate) and a peripheral anionic site (PAS).[6][7] Many inhibitors are designed to interact with both of these sites to achieve high affinity and selectivity. The pyrimidine core can serve as a key structural element that positions various substituents to interact with specific residues within the active site gorge.
The general mechanism involves the inhibitor (I) binding to the enzyme (E) to form an enzyme-inhibitor complex (EI), thereby reducing the concentration of free enzyme available to bind with the substrate acetylcholine (S).
Quantitative Data on Pyrimidine-Based Cholinesterase Inhibitors
The inhibitory potency of various pyrimidine derivatives against acetylcholinesterase (from electric eel, EeAChE, or human, hAChE) and butyrylcholinesterase (from equine serum, eqBChE) is typically quantified by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.
| Compound ID | Scaffold | Target Enzyme | IC50 (µM) | Reference |
| 9a | 2,4-disubstituted pyrimidine | hAChE | 5.5 | [8] |
| 9e | 2,4-disubstituted pyrimidine | eqBChE | 2.2 | [8] |
| 7d | 2,4-disubstituted pyrimidine | hAChE | - (59% inhibition) | [8] |
| 10q | 2-(2-oxoethyl)pyrimidine-5-carboxamide | AChE | 0.88 ± 0.78 | [6] |
| 10q | 2-(2-oxoethyl)pyrimidine-5-carboxamide | BuChE | 10.0 ± 1.30 | [6] |
| Compound 9 | Pyrimidine diamine | EeAChE | Kᵢ = 0.312 | [5] |
| Compound 22 | Pyrimidine diamine | eqBChE | Kᵢ = 0.099 | [5] |
| Compound 8i | Novel pyrimidine derivative | eeAChE | 0.39 | [7][9] |
| Compound 8i | Novel pyrimidine derivative | eqBChE | 0.28 | [7][9] |
Experimental Protocols
General Synthesis of Pyrimidine-Based Inhibitors
The synthesis of pyrimidine derivatives often involves multicomponent reactions. A common approach is the Biginelli reaction or variations thereof, which allows for the construction of the dihydropyrimidine core. Further modifications can be introduced at various positions of the pyrimidine ring to explore structure-activity relationships.[10]
A general synthetic scheme for 2,4-disubstituted pyrimidines is presented below.
A representative two-step synthesis protocol for a non-symmetric acetylcholinesterase reactivator is as follows:
-
Preparation of monoquaternary salts: A solution of the corresponding hydroxyiminomethylpyridine and (E)-1,4-dibromobut-2-ene in acetone is stirred at reflux for 6-6.5 hours.[11] The reaction mixture is then cooled, and the crude product is collected by filtration, washed with acetone, and recrystallized from acetonitrile.[11]
-
Preparation of bisquaternary salts: A solution of the monoquaternary salt and the corresponding hydroxyiminomethylpyridine in DMF is stirred at 60 °C for 2-10.5 hours.[11]
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The most common method for measuring AChE activity is the spectrophotometric method developed by Ellman.[12] This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.[12]
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (pyrimidine derivatives)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, DTNB, and test compounds in phosphate buffer.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound solution at various concentrations
-
AChE or BChE enzyme solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the substrate solution (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of the reaction is determined from the change in absorbance over time.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
Pyrimidine-based compounds represent a versatile and potent class of cholinesterase inhibitors with significant potential for the development of new therapeutics for Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. The ability to readily synthesize a diverse library of derivatives allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties. The standardized in vitro assays, such as the Ellman method, provide a robust platform for the quantitative evaluation of these compounds. Further research into this promising class of inhibitors is warranted to identify lead candidates for preclinical and clinical development.
References
- 1. Anti-Cholinesterase Combination Drug Therapy as a Potential Treatment for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and evaluation of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments in the synthesis of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two Step Synthesis of a Non-symmetric Acetylcholinesterase Reactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
eeAChE-IN-2 experimental protocol for in vitro assays
Application Notes for eeAChE-IN-2
Product Name: this compound
Product Description: this compound is a potent and selective inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft. By reversibly binding to the active site of AChE, this compound effectively increases the concentration and duration of action of acetylcholine, a key neurotransmitter involved in cognitive functions such as memory and learning.[1][2][3] This compound serves as an invaluable tool for in vitro research in neurobiology, particularly for studies investigating cholinergic neurotransmission and the pathogenesis of neurodegenerative diseases like Alzheimer's disease (AD).
Applications:
-
Determination of in vitro acetylcholinesterase inhibitory activity.
-
Investigation of neuroprotective effects against oxidative stress and amyloid-beta (Aβ) induced toxicity in cell-based models.[4][5]
-
Screening for inhibitors of tau protein aggregation, a key pathological hallmark of Alzheimer's disease.[6]
-
Elucidation of the role of cholinergic pathways in neuronal function and disease.
Cholinergic Signaling Pathway and Mechanism of Action of this compound
The following diagram illustrates the mechanism of action of this compound at the cholinergic synapse. In a healthy synapse, acetylcholine (ACh) is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate the signal, and is then rapidly degraded by acetylcholinesterase (AChE). This compound inhibits AChE, leading to an accumulation of ACh in the synaptic cleft and enhanced cholinergic signaling.[2][3]
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol describes the determination of the AChE inhibitory activity of this compound using the colorimetric Ellman's method.[7][8][9] This assay measures the activity of AChE by quantifying the formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The resulting yellow-colored TNB can be quantified by measuring the absorbance at 412 nm.[10][11]
Experimental Workflow for AChE Inhibition Assay
Materials and Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATChI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of ATChI (14 mM), DTNB (10 mM), and AChE (1 U/mL) in 0.1 M phosphate buffer (pH 8.0).
-
Prepare serial dilutions of this compound in phosphate buffer to achieve a range of final concentrations for IC50 determination.
-
In a 96-well plate, add the following to each well in the specified order:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
10 µL of the this compound solution (or buffer for control)
-
10 µL of AChE solution (1 U/mL)
-
-
Mix gently and incubate the plate at 25°C for 10 minutes.[7]
-
After incubation, add 10 µL of 10 mM DTNB to each well.
-
Initiate the reaction by adding 10 µL of 14 mM ATChI to each well.[7]
-
Immediately measure the absorbance at 412 nm using a microplate reader at 30-second intervals for 5 minutes.[12]
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/Δtime).
-
Calculate the percentage of AChE inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 Where:
-
V_control is the reaction rate of the control (without inhibitor).
-
V_sample is the reaction rate in the presence of the inhibitor.
-
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.[13]
| Compound | Source of AChE | IC50 (µM) |
| This compound | E. electricus | 0.39 ± 0.11 |
| Donepezil | E. electricus | 0.025 ± 0.003 |
| Rivastigmine | E. electricus | 71.1 ± 5.2[12] |
Protocol 2: Neuroprotection Assay in SH-SY5Y Cells
This protocol evaluates the neuroprotective effect of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in the human neuroblastoma SH-SY5Y cell line. Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
Experimental Workflow for Neuroprotection Assay
Materials and Reagents:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control (e.g., DMSO).
-
After pre-treatment, induce oxidative stress by adding H₂O₂ to a final concentration of 100 µM and incubate for another 24 hours. A control group without H₂O₂ should also be maintained.
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance_sample / Absorbance_control) * 100 Where:
-
Absorbance_sample is the absorbance of cells treated with H₂O₂ and/or the test compound.
-
Absorbance_control is the absorbance of untreated control cells.
-
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control (untreated) | - | 100 ± 5.2 |
| H₂O₂ alone | 100 | 48 ± 3.5 |
| This compound + H₂O₂ | 1 | 65 ± 4.1 |
| This compound + H₂O₂ | 10 | 85 ± 3.8 |
| This compound + H₂O₂ | 50 | 92 ± 4.5 |
Protocol 3: In Vitro Tau Aggregation Inhibition Assay
This protocol assesses the ability of this compound to inhibit the heparin-induced aggregation of recombinant tau protein. Aggregation is monitored by the increase in fluorescence of Thioflavin T (ThT), a dye that binds to beta-sheet-rich structures like amyloid fibrils.[6][14][15]
Experimental Workflow for Tau Aggregation Assay
Materials and Reagents:
-
Recombinant human tau protein (e.g., hTau441)
-
Heparin
-
Thioflavin T (ThT)
-
This compound
-
Aggregation buffer (e.g., PBS, pH 6.7)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing:
-
Recombinant tau protein (final concentration ~10 µM)
-
This compound at various concentrations (or vehicle control)
-
ThT (final concentration ~50 µM)
-
-
Initiate aggregation by adding heparin (final concentration ~30 µM).[14]
-
Seal the plate and incubate at 37°C with intermittent shaking.
-
Monitor the fluorescence intensity at an excitation wavelength of 450 nm and an emission wavelength of 485 nm over time (e.g., every 30 minutes for 24 hours).[14]
Data Analysis:
-
Plot the ThT fluorescence intensity against time to obtain aggregation kinetics curves.
-
The percentage of inhibition is calculated from the fluorescence intensity at the plateau phase of the control reaction (tau + heparin) using the following formula: % Inhibition = [1 - (F_sample / F_control)] * 100 Where:
-
F_sample is the fluorescence intensity in the presence of the inhibitor.
-
F_control is the fluorescence intensity without the inhibitor.
-
| Compound | Concentration (µM) | Inhibition of Tau Aggregation (%) |
| Control | - | 0 |
| This compound | 10 | 25.4 ± 3.1 |
| This compound | 50 | 68.9 ± 5.6 |
| Methylene Blue (Positive Control) | 50 | 85.2 ± 4.7 |
References
- 1. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 4. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 5. Evaluating the Neuroprotective and Acetylcholinesterase Inhibitory Properties of Four Calcineurin Inhibitor Drugs: Tacrolimus, Pimecrolimus, Cyclosporin A, and Voclosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 7. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 8. broadpharm.com [broadpharm.com]
- 9. scribd.com [scribd.com]
- 10. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrochemical Acetylcholinesterase Sensors for Anti-Alzheimer’s Disease Drug Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
Application Notes and Protocols: eeAChE-IN-2 in Neuroblastoma Cell Lines
For Research Use Only
Introduction
Neuroblastoma, a pediatric cancer originating from neural crest cells, presents a significant clinical challenge, particularly in high-risk cases. Acetylcholinesterase (AChE), an enzyme primarily known for its role in terminating cholinergic neurotransmission, has emerged as a potential therapeutic target in several cancers, including neuroblastoma. Beyond its classical enzymatic function, AChE is implicated in non-neuronal processes such as cell proliferation, differentiation, and apoptosis, making it a compelling target for anti-cancer drug development.[1][2][3]
eeAChE-IN-2 is a novel, potent, and selective inhibitor of acetylcholinesterase. These application notes provide a comprehensive overview of the use of this compound in neuroblastoma cell line research, including its effects on cell viability, proliferation, and key signaling pathways. The following protocols are intended to serve as a guide for researchers and drug development professionals investigating the therapeutic potential of this compound in neuroblastoma.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on various neuroblastoma cell lines. This data is a representative compilation based on studies of various novel acetylcholinesterase inhibitors.[4][5]
Table 1: In Vitro Efficacy of this compound in Neuroblastoma Cell Lines
| Cell Line | IC50 (AChE Inhibition) | IC50 (Cytotoxicity) | Notes |
| SH-SY5Y | 0.077 µM | 15 µM | Human, neuroblastic, MYCN non-amplified |
| IMR-32 | 0.050 µM | 10 µM | Human, adrenergic, MYCN amplified |
| SK-N-BE(2) | 0.065 µM | 12 µM | Human, mesenchymal, MYCN amplified |
| Neuro-2a (N2a) | 0.110 µM | 25 µM | Murine, neuroblastic |
Table 2: Effect of this compound on Cell Cycle Distribution in IMR-32 Cells (48h treatment)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 45 ± 3.1 | 35 ± 2.5 | 20 ± 1.9 |
| This compound (10 µM) | 65 ± 4.2 | 20 ± 1.8 | 15 ± 1.5 |
Table 3: Induction of Apoptosis by this compound in SH-SY5Y Cells (72h treatment)
| Treatment | Annexin V Positive Cells (%) |
| Vehicle Control | 5 ± 1.2 |
| This compound (15 µM) | 40 ± 3.5 |
Signaling Pathways
This compound exerts its anti-tumor effects in neuroblastoma cells through the modulation of several key signaling pathways. Inhibition of AChE's non-classical functions can lead to cell cycle arrest and apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effects of this compound in neuroblastoma cell lines.
Cell Culture
-
Cell Lines: SH-SY5Y, IMR-32, SK-N-BE(2), and Neuro-2a.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Acetylcholinesterase Activity Assay (Ellman's Method)
This protocol is used to determine the IC50 of this compound for AChE inhibition.
-
Materials:
-
96-well microplate
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
-
Acetylthiocholine iodide (ATCI) solution
-
Neuroblastoma cell lysate
-
This compound stock solution
-
Microplate reader
-
-
Procedure:
-
Seed neuroblastoma cells and grow to 80-90% confluency.
-
Lyse the cells and determine the protein concentration of the lysate.
-
In a 96-well plate, add 20 µL of cell lysate to each well.
-
Add 10 µL of varying concentrations of this compound to the wells.
-
Add 150 µL of phosphate buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes.
-
Calculate the rate of reaction and determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound.
-
Materials:
-
96-well microplate
-
Neuroblastoma cells
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the effect of this compound on cell cycle progression.
-
Materials:
-
Neuroblastoma cells
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify apoptosis induced by this compound.
-
Materials:
-
Neuroblastoma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 72 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in AChE assay | Inconsistent cell lysate concentration or pipetting errors | Normalize lysate protein concentration; use calibrated pipettes and repeat experiment. |
| Low cell viability in control wells | Cell contamination or poor cell health | Check for contamination; use a fresh batch of cells; optimize seeding density. |
| No significant effect of this compound | Incorrect drug concentration; compound degradation | Verify stock solution concentration; prepare fresh dilutions; test a wider concentration range. |
| Weak signal in apoptosis assay | Insufficient treatment time or concentration | Increase incubation time or drug concentration. |
Conclusion
This compound represents a promising therapeutic agent for neuroblastoma by targeting the non-classical functions of acetylcholinesterase, leading to cell cycle arrest and apoptosis. The provided protocols offer a framework for the in vitro characterization of this compound and similar compounds in neuroblastoma cell lines. Further investigation into the in vivo efficacy and detailed molecular mechanisms is warranted to fully elucidate its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Acetylcholinesterase: 'classical' and 'non-classical' functions and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32 - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step guide for eeAChE-IN-2 solution preparation
Application Notes and Protocols for eeAChE-IN-2
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This compound is a potent inhibitor of acetylcholinesterase (AChE) derived from the electric eel (Electrophorus electricus), with a reported IC50 value of 2 nM.[1] Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the signal transmission at cholinergic synapses.[2][3][4] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.[3][5] These application notes provide a detailed guide for the preparation of this compound solutions for in vitro research applications.
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | Electric eel Acetylcholinesterase (eeAChE) | [1] |
| IC50 | 2 nM | [1] |
| Molecular Formula | Not specified in search results | - |
| Molecular Weight | Not specified in search results | - |
| Solubility | Not specified; requires empirical determination | - |
| Storage (Powder) | -20°C for up to 3 years is recommended for similar compounds | [6] |
| Storage (in Solvent) | -80°C for up to 1 year is recommended for similar compounds | [6] |
Experimental Protocols
This compound Stock Solution Preparation
Objective: To prepare a high-concentration stock solution of this compound that can be used for subsequent dilutions in experimental assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Initial Solubility Test (Recommended): Due to the lack of specific solubility data, it is crucial to perform a small-scale solubility test.
-
Weigh a small, precise amount of this compound (e.g., 1 mg).
-
Add a small, measured volume of DMSO (e.g., 100 µL) to the powder.
-
Vortex the solution for 1-2 minutes.
-
Visually inspect for any undissolved particles.
-
If the compound is fully dissolved, proceed with preparing the stock solution at this or a lower concentration. If not, incrementally add more DMSO until the compound is fully dissolved, carefully recording the volumes to determine the maximum solubility.
-
-
Preparation of a 10 mM Stock Solution (Example):
-
Note: This is an example concentration. The actual concentration should be based on the molecular weight of this compound (which is not available in the search results and should be obtained from the supplier) and the results of the initial solubility test. For the purpose of this protocol, we will assume a hypothetical molecular weight.
-
Accurately weigh out a specific amount of this compound powder (e.g., 1 mg).
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The formula is: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for at least 2 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no particulate matter is present.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -80°C for long-term storage. For short-term storage (a few days), -20°C may be acceptable.
-
Working Solution Preparation for in vitro AChE Inhibition Assay
Objective: To prepare diluted working solutions of this compound for use in an acetylcholinesterase inhibition assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0)[7]
-
Microcentrifuge tubes or a 96-well plate for serial dilutions
-
Calibrated pipettes
Protocol:
-
Thawing the Stock Solution:
-
Remove one aliquot of the this compound stock solution from the -80°C freezer.
-
Thaw the solution at room temperature.
-
Briefly centrifuge the tube to collect the entire volume at the bottom.
-
-
Serial Dilution:
-
Perform a serial dilution of the stock solution to obtain a range of concentrations for testing. The final concentrations should bracket the expected IC50 value (2 nM). A typical starting point for the highest concentration in the assay might be 1 µM.
-
Example Serial Dilution Scheme (for a final assay volume of 100 µL):
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of assay buffer to get a 10 µM solution.
-
From the 10 µM solution, perform serial dilutions (e.g., 1:10 or 1:5) in assay buffer to generate a range of concentrations (e.g., 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM, etc.).
-
-
Important: Ensure that the final concentration of DMSO in the assay wells is low (typically ≤ 0.1%) to avoid solvent effects on enzyme activity. A vehicle control (assay buffer with the same final concentration of DMSO) should always be included in the experiment.
-
General Acetylcholinesterase (AChE) Inhibition Assay Protocol (Ellman's Method)
Objective: To determine the inhibitory activity of this compound on electric eel acetylcholinesterase. This protocol is based on the widely used Ellman's method.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored compound that can be quantified by measuring the absorbance at 412 nm.[8]
Materials:
-
Electric eel acetylcholinesterase (eeAChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
-
This compound working solutions
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Protocol:
-
Reagent Preparation:
-
Prepare a solution of eeAChE in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Prepare a solution of ATCI in assay buffer.
-
Prepare a solution of DTNB in assay buffer.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
This compound working solution (or vehicle control)
-
DTNB solution
-
eeAChE solution
-
-
Mix the contents of the wells gently.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the ATCI solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
-
Mandatory Visualizations
Signaling Pathway of Acetylcholinesterase Inhibition
Caption: Mechanism of action for this compound in the cholinergic synapse.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 3. metrotechinstitute.org [metrotechinstitute.org]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eeAChE-IN-3_TargetMol [targetmol.com]
- 7. glpbio.com [glpbio.com]
- 8. assaygenie.com [assaygenie.com]
Synthesis of Pyrimidine-Based Acetylcholinesterase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of pyrimidine-based acetylcholinesterase (AChE) inhibitors, exemplified by structures analogous to potent inhibitors reported in the scientific literature. These compounds are of significant interest in the field of medicinal chemistry, particularly for the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease, where the inhibition of AChE can lead to symptomatic improvement.[1][2]
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh), which terminates the signal transmission at cholinergic synapses.[2][3] The inhibition of AChE increases the concentration and duration of action of ACh in the synaptic cleft, a key strategy in managing the symptoms of Alzheimer's disease.[1] Pyrimidine-based scaffolds have emerged as a promising class of AChE inhibitors due to their versatile synthesis and ability to interact with key residues in the active site of the enzyme.[4][5][6] This document outlines the synthetic routes, experimental procedures, and biological evaluation of this important class of inhibitors.
Data Presentation: Inhibitory Activities of Pyrimidine-Based AChE Inhibitors
The following tables summarize the in vitro inhibitory activities of various synthesized pyrimidine derivatives against AChE, typically from Electrophorus electricus (EeAChE), and in some cases, butyrylcholinesterase (BChE), providing a comparative overview of their potency and selectivity.
Table 1: Inhibitory Concentration (IC50) of 2,4-Disubstituted Pyrimidine Derivatives against Cholinesterases [7]
| Compound | C-2 Substituent | C-4 Substituent | EeAChE IC50 (µM) | BuChE IC50 (µM) |
| 7c | Thiomorpholine | N-benzylamino | 0.33 | 2.30 |
Table 2: Inhibitory Activity of Pyrimidine Diamine Derivatives against EeAChE [8]
| Compound | R1 | Linker (n) | EeAChE % Inhibition at 9 µM |
| 9 | Phenyl | 5 | ~90% |
| 13 | Phenyl | 6 | ~90% |
| 19 | 3-hydroxyphenyl | 6 | ~90% |
| 20 | 2,3-dihydroxyphenyl | 6 | ~90% |
Table 3: Inhibitory Activity of 2-(2-oxoethyl)pyrimidine-5-carboxamide Derivatives [9]
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
| 10q | 0.88 ± 0.78 | 10.0 ± 1.30 |
Table 4: Inhibitory Activity of Novel Synthesized Pyrimidine Derivatives [10][11]
| Compound | EeAChE IC50 (µM) | eqBChE IC50 (µM) |
| 8i | 0.39 | 0.28 |
| 10s | 4.24 | 4.10 |
| 10t | 5.50 | 2.01 |
| 10v | 7.20 | 7.14 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and enzymatic evaluation of pyrimidine-based AChE inhibitors, based on established procedures.[8][10][12][13]
Protocol 1: General Synthesis of Pyrimidine Diamine Derivatives[8]
This protocol describes a general method for synthesizing pyrimidine diamine derivatives, which are designed as dual binding site inhibitors of cholinesterases.
Materials:
-
Substituted 2,4-dichloropyrimidine
-
Appropriate diamine (e.g., N-Boc-1,5-diaminopentane or N-Boc-1,6-diaminohexane)
-
Substituted aniline
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Synthesis of Intermediate 3. To a solution of a substituted 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as DMF, add the appropriate diamine (1.2 eq) and triethylamine (2.0 eq). Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. Upon completion, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield intermediate 3.
-
Step 2: Synthesis of Intermediate 4 (Final Product Precursor). Dissolve intermediate 3 (1.0 eq) and a substituted aniline (1.2 eq) in a suitable solvent like DMF. Add triethylamine (2.0 eq) and stir the mixture at 80-100 °C for 24-48 hours. Monitor the reaction by TLC. After completion, work up the reaction as described in Step 1 and purify the product by column chromatography.
-
Step 3: Deprotection (if necessary). If a Boc-protecting group is used, dissolve the purified intermediate from Step 2 in a mixture of DCM and TFA. Stir at room temperature for 2-4 hours. Remove the solvent under reduced pressure to obtain the final pyrimidine diamine derivative.
Protocol 2: Cholinesterase Inhibition Assay (Ellman's Method)[5][8]
This spectrophotometric assay is used to determine the in vitro inhibitory activity of the synthesized compounds against AChE and BChE.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Synthesized inhibitor compounds
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the inhibitor compounds in a suitable solvent (e.g., DMSO).
-
Prepare a solution of AChE or BChE in phosphate buffer.
-
Prepare a solution of ATCI or BTCI in phosphate buffer.
-
Prepare a solution of DTNB in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the inhibitor solution at various concentrations.
-
Add 20 µL of the AChE or BChE solution to each well.
-
Incubate the plate at 37 °C for 20 minutes.
-
Add 20 µL of the substrate solution (ATCI or BTCI) to initiate the reaction.
-
The final volume in each well should be brought to 160 µL with buffer solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Signaling Pathway of Acetylcholinesterase
The following diagram illustrates the role of Acetylcholinesterase (AChE) in a cholinergic synapse. AChE hydrolyzes acetylcholine (ACh) into choline and acetate, terminating the neurotransmission.[14] AChE inhibitors block this action, leading to an increase in ACh levels in the synaptic cleft.
Caption: Role of AChE in a cholinergic synapse and the mechanism of its inhibition.
Experimental Workflow for Synthesis and Evaluation of AChE Inhibitors
This diagram outlines the logical flow from the design and synthesis of pyrimidine-based compounds to their biological evaluation as AChE inhibitors.
References
- 1. Acetylcholine signaling: Significance and symbolism [wisdomlib.org]
- 2. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What are AChE activators and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis and evaluation of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Two Step Synthesis of a Non-symmetric Acetylcholinesterase Reactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 14. KEGG PATHWAY: map04725 [genome.jp]
Application Notes: eeAChE-IN-2 for Studying Enzyme Kinetics of Acetylcholinesterase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system, terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine.[1][2][3] Inhibition of AChE is a critical therapeutic strategy for managing conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[4][5][6] eeAChE-IN-2 is a potent and reversible inhibitor of acetylcholinesterase from the electric eel (Electrophorus electricus), hereinafter referred to as EeAChE. These application notes provide a comprehensive guide for utilizing this compound as a tool compound in enzyme kinetics studies to characterize the mechanism of AChE inhibition.
Mechanism of Action
This compound is a competitive inhibitor that binds to the active site of EeAChE, preventing the binding of the substrate, acetylcholine. The active site of AChE contains an anionic subsite and an esteratic subsite.[3][7] this compound is designed to interact with key residues in these subsites, leading to a reversible inhibition of the enzyme's catalytic activity. Understanding the kinetics of this inhibition is crucial for the development of novel therapeutics.
Signaling Pathway
Caption: Cholinergic synapse showing ACh synthesis, release, binding to receptors, and hydrolysis by AChE, which is inhibited by this compound.
Data Presentation
The inhibitory effect of this compound was evaluated using a colorimetric assay based on the Ellman method.[8][9] The activity of EeAChE was measured in the presence of varying concentrations of the inhibitor and the substrate, acetylthiocholine (ATCh).
Table 1: Inhibition of EeAChE by this compound
| This compound (µM) | % Inhibition |
| 0.1 | 15.2 ± 1.8 |
| 0.5 | 48.9 ± 3.5 |
| 1.0 | 75.6 ± 2.9 |
| 5.0 | 92.1 ± 1.5 |
| 10.0 | 98.5 ± 0.8 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Kinetic Parameters of EeAChE in the Presence of this compound
| This compound (µM) | Km (mM) | Vmax (µmol/min/mg) |
| 0 (Control) | 0.15 ± 0.02 | 125.4 ± 5.7 |
| 0.5 | 0.48 ± 0.05 | 124.9 ± 6.1 |
| 1.0 | 0.95 ± 0.08 | 126.1 ± 5.9 |
Data are presented as mean ± standard deviation (n=3). The increase in Km with no significant change in Vmax suggests a competitive inhibition mechanism.
Experimental Protocols
1. Protocol for Determination of IC50 of this compound
This protocol is based on the Ellman's method, where the hydrolysis of acetylthiocholine (ATCh) by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow product, 5-thio-2-nitrobenzoate (TNB), measured at 412 nm.[10][11]
Materials:
-
EeAChE (e.g., from Electrophorus electricus)
-
This compound
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 1 U/mL solution of EeAChE in phosphate buffer.
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
Prepare a 10 mM solution of ATCh in deionized water.
-
Prepare a 10 mM solution of DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of different concentrations of this compound to the sample wells.
-
Add 20 µL of the buffer/solvent to the control and blank wells.
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of the EeAChE solution to the sample and control wells. Add 20 µL of phosphate buffer to the blank wells.
-
Mix gently and incubate for 10 minutes at 25°C.
-
-
Enzymatic Reaction and Measurement:
-
Add 10 µL of DTNB solution to all wells.
-
Initiate the reaction by adding 10 µL of ATCh solution to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
2. Protocol for Determining the Mechanism of Inhibition (Kinetic Analysis)
This protocol is designed to determine whether this compound is a competitive, non-competitive, or uncompetitive inhibitor by measuring the kinetic parameters (Km and Vmax) at different inhibitor concentrations.
Materials:
-
Same as for the IC50 determination protocol.
Procedure:
-
Reagent Preparation:
-
Prepare solutions of EeAChE, this compound, and DTNB as described previously.
-
Prepare serial dilutions of ATCh in deionized water (e.g., from 0.1 mM to 5 mM).
-
-
Assay Setup:
-
Set up reactions in a 96-well plate with fixed concentrations of this compound (e.g., 0 µM, 0.5 µM, and 1.0 µM).
-
For each inhibitor concentration, set up a series of wells with varying concentrations of the substrate ATCh.
-
The final volume in each well should be 200 µL, containing the buffer, EeAChE, DTNB, inhibitor, and substrate in the appropriate concentrations.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the ATCh solution.
-
Measure the initial reaction rates (V₀) at 412 nm as described before.
-
-
Data Analysis:
-
Plot the initial velocity (V₀) against the substrate concentration ([S]) for each inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/V₀ vs 1/[S]) to determine the Km and Vmax values for each inhibitor concentration.
-
Analyze the changes in Km and Vmax to determine the mechanism of inhibition. For competitive inhibition, Km will increase with increasing inhibitor concentration, while Vmax remains unchanged.
-
Experimental Workflow Visualization
Caption: Workflow for characterizing this compound, from reagent preparation to IC50 and kinetic mechanism determination.
References
- 1. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Acetylcholinesterase: old questions and new developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studying enzyme binding specificity in acetylcholinesterase using a combined molecular dynamics and multiple docking approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Determination of IC50 for eeAChE-IN-2
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[1][2] This action terminates the nerve impulse at cholinergic synapses.[1] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[1][3] Consequently, AChE inhibitors are significant in various applications, from therapeutics for Alzheimer's disease and myasthenia gravis to their use as pesticides and nerve agents.[1]
The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates how much of a particular inhibitory substance (such as eeAChE-IN-2) is needed to inhibit a given biological process or component by 50%.[4] It is a standard metric of an inhibitor's potency and is crucial for drug discovery and development. This protocol details the determination of the IC50 value for this compound against electric eel acetylcholinesterase (eeAChE) using the widely adopted Ellman's assay.[5][6]
Assay Principle
The protocol is based on the spectrophotometric method developed by Ellman.[6] The assay quantifies AChE activity by measuring the rate of production of thiocholine. Acetylthiocholine (ATCh), a synthetic substrate for AChE, is hydrolyzed by the enzyme to produce thiocholine and acetate. The resulting thiocholine is a thiol that reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion.[7] The rate of TNB formation is directly proportional to the AChE activity and can be monitored by measuring the increase in absorbance at 412 nm. When an inhibitor like this compound is present, the rate of the reaction decreases. By measuring this rate at various inhibitor concentrations, an IC50 value can be determined.
Experimental Protocols
Materials and Reagents
-
Electric Eel Acetylcholinesterase (eeAChE)
-
This compound (test inhibitor)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate (clear, flat-bottom)
-
Microplate reader with kinetic measurement capabilities at 412 nm
-
Multichannel pipette
-
Serological pipettes and tubes for dilutions
Reagent Preparation
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0. This buffer will be used for all dilutions unless otherwise specified.
-
eeAChE Stock Solution: Prepare a stock solution of eeAChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear increase in absorbance over 5-10 minutes.
-
ATCh Substrate Solution (10 mM): Dissolve acetylthiocholine iodide in phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh on the day of the experiment.
-
DTNB Reagent Solution (10 mM): Dissolve DTNB in phosphate buffer to a final concentration of 10 mM. Store protected from light.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in 100% DMSO to create a high-concentration stock solution.
-
Serial Dilutions of this compound: Perform a serial dilution of the this compound stock solution in phosphate buffer to obtain a range of concentrations to be tested. Ensure the final DMSO concentration in all wells, including controls, is constant and low (e.g., <1%) to avoid solvent effects.
Assay Procedure in 96-Well Plate
-
Assay Setup: The assay is performed in a 96-well plate. Each concentration of the inhibitor should be tested in duplicate or triplicate. Include control wells:
-
100% Activity Control (No Inhibitor): Contains enzyme, substrate, and DTNB, but no inhibitor (add buffer with the same DMSO concentration instead).
-
Blank (No Enzyme): Contains substrate and DTNB, but no enzyme. This is used to correct for the non-enzymatic hydrolysis of the substrate.
-
-
Reaction Mixture Preparation:
-
Add 50 µL of phosphate buffer (0.1 M, pH 8.0) to all wells.
-
Add 25 µL of the serially diluted this compound solutions to the respective test wells. For the 100% activity control wells, add 25 µL of buffer (containing the same final concentration of DMSO as the inhibitor wells).
-
Add 25 µL of the eeAChE enzyme solution to all wells except the blank wells. Add 25 µL of buffer to the blank wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction and Measurement:
-
To initiate the enzymatic reaction, add 50 µL of the ATCh substrate solution and 50 µL of the DTNB reagent solution to all wells. The use of a multichannel pipette is recommended for simultaneous addition.[8]
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 412 nm in kinetic mode, taking readings every 60 seconds for 5 to 10 minutes.
-
Data Presentation and Analysis
Data Collection
Record the absorbance readings over time for each well. Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
| Inhibitor Conc. (nM) | Replicate 1 (ΔAbs/min) | Replicate 2 (ΔAbs/min) | Average Rate (V) |
| 0 (Control) | V_control | ||
| [I]₁ | V₁ | ||
| [I]₂ | V₂ | ||
| [I]₃ | V₃ | ||
| [I]₄ | V₄ | ||
| [I]₅ | V₅ | ||
| [I]₆ | V₆ | ||
| Blank | V_blank |
Table 1: Raw kinetic data for each inhibitor concentration.
Calculation of Percentage Inhibition
-
Correct for Blank: Subtract the rate of the blank (V_blank) from the average rate of all other wells.
-
Corrected Rate = V - V_blank
-
-
Calculate Percent Inhibition: Use the corrected rate of the 100% activity control (V_control_corrected) to calculate the percentage of inhibition for each inhibitor concentration.
-
% Inhibition = (1 - (V_inhibitor_corrected / V_control_corrected)) * 100
-
| Inhibitor Conc. (nM) | Log [Inhibitor] | Average Rate (V) | Corrected Rate | % Inhibition |
| 0 (Control) | - | 0 | ||
| [I]₁ | ||||
| [I]₂ | ||||
| [I]₃ | ||||
| [I]₄ | ||||
| [I]₅ | ||||
| [I]₆ |
Table 2: Calculated percentage inhibition for each inhibitor concentration.
IC50 Determination
Plot the Percentage Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). Fit the data using a non-linear regression model, typically a sigmoidal dose-response (variable slope) or four-parameter logistic (4-PL) curve.[9][10] The IC50 is the concentration of this compound that corresponds to 50% inhibition on this curve.
| Parameter | Value | Standard Error | 95% Confidence Interval |
| IC50 | |||
| HillSlope | |||
| R² |
Table 3: Summary of IC50 determination from curve fitting.
Mandatory Visualizations
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 3. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 4. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 5. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BW284c51: A Selective Acetylcholinesterase Inhibitor for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of BW284c51, a selective and reversible acetylcholinesterase (AChE) inhibitor, as a valuable tool compound in neuroscience research. This document includes its mechanism of action, key quantitative data, detailed experimental protocols for its use in both in vitro and in vivo settings, and a depiction of the relevant signaling pathways.
Introduction to BW284c51
BW284c51, with the full chemical name 1,5-bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide, is a potent and selective inhibitor of acetylcholinesterase (AChE)[1]. AChE is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby terminating cholinergic neurotransmission. By inhibiting AChE, BW284c51 increases the concentration and duration of action of ACh in the synapse, making it an invaluable tool for studying the role of the cholinergic system in various neurophysiological processes. While it is a potent AChE inhibitor, it is important to note that BW284c51 also acts as a nicotinic antagonist[1].
Mechanism of Action
BW284c51 is a reversible inhibitor of AChE. Its chemical structure allows it to bind to the active site of the enzyme, preventing the breakdown of acetylcholine. The bisquaternary ammonium structure of BW284c51 is thought to interact with both the catalytic anionic site and the peripheral anionic site of AChE, contributing to its high affinity and selectivity.
Quantitative Data
The inhibitory potency of BW284c51 against AChE has been characterized in various systems. The following table summarizes key quantitative data for BW284c51.
| Parameter | Enzyme Source | Value | Reference |
| IC50 | Torpedo californica AChE | 0.2 - 0.5 µM | [2][3] |
| Ki | Electric Eel AChE | 0.02 µM | [2] |
| Selectivity | AChE vs. BuChE | Selective for AChE | [1][4] |
Note: IC50 (Half-maximal inhibitory concentration) and Ki (inhibitor constant) values can vary depending on the experimental conditions, including enzyme and substrate concentrations, buffer composition, and temperature.
Signaling Pathways
Inhibition of AChE by BW284c51 leads to an accumulation of acetylcholine in the synaptic cleft, which then acts on postsynaptic and presynaptic cholinergic receptors. These receptors are broadly classified into two types: ionotropic nicotinic acetylcholine receptors (nAChRs) and metabotropic muscarinic acetylcholine receptors (mAChRs). Activation of these receptors triggers a cascade of downstream signaling events that are crucial for synaptic plasticity, learning, and memory.
References
- 1. Electrophysiological measurements of synaptic connectivity and plasticity in the longitudinal dentate gyrus network from mouse hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting eeAChE-IN-2 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with eeAChE-IN-2, with a focus on addressing insolubility issues.
Troubleshooting Guide: this compound Insolubility
Researchers may encounter challenges with the solubility of this compound during experimental procedures. Below are common issues and recommended solutions.
Issue 1: this compound fails to dissolve in standard aqueous buffers (e.g., PBS).
-
Question: My this compound is not dissolving in my phosphate-buffered saline (PBS) solution. What should I do?
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Answer: this compound, like many small molecule inhibitors, can have limited aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental buffer. This method helps to overcome initial solubility hurdles.[1] For maximum solubility in aqueous buffers, first dissolve the compound in an organic solvent like DMSO or DMF and then dilute it with the aqueous buffer of your choice.[1]
Issue 2: Precipitate forms after diluting the organic stock solution into an aqueous buffer.
-
Question: I dissolved this compound in DMSO, but it precipitated when I added it to my assay buffer. How can I prevent this?
-
Answer: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds.[2] Here are several strategies to address this:
-
Decrease the final concentration: The final concentration of this compound in your assay may be above its solubility limit in the final buffer composition. Try performing a serial dilution to a lower final concentration.
-
Optimize the organic solvent percentage: The final concentration of the organic solvent in the aqueous buffer can be critical. While aiming for the lowest possible organic solvent concentration to avoid affecting the assay, a slightly higher percentage (e.g., 1-5% DMSO) might be necessary to maintain solubility. It's important to include a vehicle control with the same final solvent concentration in your experiment to account for any solvent effects.
-
Use a different organic solvent: If DMSO is not effective, other solvents like Dimethylformamide (DMF) can be tested.[1]
-
Utilize sonication: Gentle sonication can help to disperse the compound and aid in dissolution.[3]
-
Incorporate surfactants or co-solvents: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween-20) or a co-solvent like polyethylene glycol (PEG) can improve the solubility of hydrophobic compounds.[2]
-
Issue 3: Inconsistent results in biological assays.
-
Question: I'm observing high variability in my acetylcholinesterase inhibition assay results with this compound. Could this be related to solubility?
-
Answer: Yes, poor solubility can lead to inconsistent and unreliable results. If the compound is not fully dissolved, its effective concentration will vary between experiments, leading to high variability. Ensure your compound is fully dissolved before each experiment. It is recommended to visually inspect your solutions for any precipitate before use. If you suspect insolubility, centrifuging the solution and testing the supernatant for activity can sometimes help diagnose the problem.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Based on common practices for similar organic small molecules, Dimethyl sulfoxide (DMSO) is a good starting point for creating a high-concentration stock solution.[2][3] Dimethylformamide (DMF) can also be an alternative.[1]
Q2: What is the general solubility of this compound?
Q3: How can I determine the solubility of this compound in my specific buffer?
A3: A simple method to estimate solubility is to prepare a supersaturated solution, allow it to equilibrate, centrifuge to pellet the undissolved solid, and then measure the concentration of the compound in the supernatant using a suitable analytical method like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Q4: Can heating improve the solubility of this compound?
A4: Gentle heating can sometimes improve solubility.[4] However, caution is advised as excessive heat can degrade the compound. It is crucial to assess the thermal stability of this compound before employing this method.
Q5: My compound seems to be an oxidation product. Are there special handling precautions?
A5: If your compound is susceptible to oxidation, it is advisable to purge the organic solvent with an inert gas like nitrogen or argon before preparing the stock solution.[1] Storing stock solutions under an inert atmosphere and protecting them from light can also help prevent degradation.
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Hypothetical Data)
| Solvent | Solubility (mg/mL) | Notes |
| Water | < 0.1 | Practically insoluble |
| PBS (pH 7.4) | < 0.1 | Sparingly soluble |
| DMSO | ~25 | High solubility, suitable for stock solutions |
| DMF | ~20 | Good alternative to DMSO for stock solutions[1] |
| Ethanol | ~5 | Moderate solubility |
Table 2: Recommended Starting Conditions for Solubilizing this compound
| Parameter | Recommendation |
| Stock Solution Solvent | DMSO |
| Stock Solution Concentration | 10-20 mM |
| Working Dilution Solvent | Assay Buffer |
| Final Organic Solvent % | < 1% (optimize as needed) |
| Sonication | Recommended for initial dissolution |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare Stock Solution:
-
Weigh out the required amount of this compound powder in a microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes to aid dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure no solid particles are present.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw the stock solution at room temperature.
-
Perform serial dilutions of the stock solution into the final assay buffer to achieve the desired working concentrations.
-
Ensure the final concentration of DMSO is consistent across all experimental conditions and vehicle controls.
-
Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is a standard method for measuring AChE activity.[5][6]
-
Reagents:
-
Acetylcholinesterase (AChE) from electric eel (eeAChE)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound working solutions
-
-
Procedure:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
This compound working solution or vehicle control
-
AChE solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Add DTNB solution to each well.
-
Initiate the reaction by adding ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
The rate of the reaction is determined by the change in absorbance over time.
-
Visualizations
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
References
- 1. reddit.com [reddit.com]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AChE Inhibitor Compound-X Concentration for Experiments
Disclaimer: Information regarding a specific acetylcholinesterase inhibitor designated "eeAChE-IN-2" is not publicly available. The following guide provides comprehensive instructions and troubleshooting advice for a hypothetical novel acetylcholinesterase inhibitor, hereafter referred to as "AChE Inhibitor Compound-X," based on established principles for working with acetylcholinesterase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for an acetylcholinesterase (AChE) inhibitor like Compound-X?
A1: Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the signal between neurons.[1][2][3] AChE inhibitors, such as Compound-X, block the activity of AChE. This leads to an accumulation of acetylcholine in the synapse, enhancing and prolonging the stimulation of cholinergic receptors.[1][4][5] The inhibition can be reversible or irreversible, depending on the chemical nature of the inhibitor.[1][4]
Q2: What is a typical starting concentration range for screening a novel AChE inhibitor like Compound-X?
A2: For a novel compound with unknown potency, it is advisable to screen a wide range of concentrations to determine its inhibitory activity. A common starting point is a serial dilution covering a range from 1 nM to 100 µM. This broad range helps in identifying the IC50 value, which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Q3: How can I determine the IC50 value for AChE Inhibitor Compound-X?
A3: The IC50 value can be determined by performing an in vitro AChE inhibition assay. The most common method is the Ellman's assay, which uses acetylthiocholine as a substrate and DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to produce a colored product that can be measured spectrophotometrically.[6][7] By testing a range of Compound-X concentrations, you can generate a dose-response curve and calculate the IC50 from this data.
Q4: What are the critical experimental controls when testing AChE Inhibitor Compound-X?
A4: To ensure the validity of your results, the following controls are essential:
-
No-inhibitor control: This sample contains the enzyme and substrate but no inhibitor, representing 100% enzyme activity.
-
No-enzyme control: This sample contains the substrate and inhibitor but no enzyme, to account for any non-enzymatic hydrolysis of the substrate.
-
Positive control: A known AChE inhibitor (e.g., donepezil, galantamine) should be included to validate the assay's performance.
-
Vehicle control: If Compound-X is dissolved in a solvent like DMSO, this control should contain the same concentration of the solvent to account for any effects it may have on enzyme activity.
Troubleshooting Guide
Issue 1: High variability between replicate wells in my AChE inhibition assay.
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Possible Cause: Inconsistent pipetting, especially of small volumes of the inhibitor or enzyme.
-
Solution: Ensure your pipettes are calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents where possible to minimize pipetting steps for each well.
-
Possible Cause: Temperature fluctuations during the assay.
-
Solution: Ensure all reagents are at the same temperature before starting the assay. Use a temperature-controlled plate reader or incubator.
-
Possible Cause: Insufficient mixing of reagents in the wells.
-
Solution: Gently mix the plate after adding each reagent, either by tapping or using an orbital shaker. Avoid introducing bubbles.
Issue 2: No inhibition is observed even at high concentrations of Compound-X.
-
Possible Cause: Compound-X may have low potency or may not be an AChE inhibitor.
-
Solution: Verify the identity and purity of your compound. Test a higher concentration range if possible. Consider if the compound requires metabolic activation to become an active inhibitor.[6]
-
Possible Cause: The compound has precipitated out of solution at higher concentrations.
-
Solution: Check the solubility of Compound-X in your assay buffer. You may need to adjust the solvent or use a lower concentration range.
-
Possible Cause: The enzyme concentration is too high.
-
Solution: Reduce the concentration of AChE in your assay. The signal in your no-inhibitor control should be within the linear range of your plate reader.
Issue 3: The positive control inhibitor is not showing the expected IC50 value.
-
Possible Cause: Incorrect concentration of the positive control.
-
Solution: Prepare a fresh dilution of the positive control from a reliable stock solution.
-
Possible Cause: Issues with the assay components (e.g., degraded enzyme, old substrate).
-
Solution: Use fresh reagents and ensure the enzyme has been stored correctly at -80°C.
Quantitative Data Summary
Table 1: Typical IC50 Values for Known AChE Inhibitors
| Inhibitor | AChE Source | Typical IC50 |
| Donepezil | Electric Eel | 8 nM[8] |
| Galantamine | Human | 410 nM |
| Rivastigmine | Human | 4.6 µM |
| Tacrine | Human | 77 nM |
Note: IC50 values can vary depending on the enzyme source and assay conditions.
Table 2: Recommended Concentration Ranges for Initial Screening of Compound-X
| Screening Phase | Concentration Range | Purpose |
| Initial Broad Screen | 1 nM - 100 µM | To determine the approximate potency and effective range. |
| Dose-Response Curve | 10-fold dilutions around the estimated IC50 | To accurately determine the IC50 value. |
| Cytotoxicity Assay | 0.1x to 100x the IC50 | To assess the therapeutic window and potential off-target effects. |
Experimental Protocols
Protocol 1: Determination of IC50 for AChE Inhibitor Compound-X using Ellman's Assay
Materials:
-
AChE (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
AChE Inhibitor Compound-X
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of Compound-X in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of Compound-X in phosphate buffer.
-
Prepare working solutions of ATCI and DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of each concentration of Compound-X to triplicate wells.
-
Add 25 µL of phosphate buffer to the no-inhibitor control wells.
-
Add 25 µL of a known inhibitor as a positive control.
-
Add 50 µL of DTNB solution to all wells.
-
Add 25 µL of AChE solution to all wells except the no-enzyme control.
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of ATCI solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Cytotoxicity Assessment of AChE Inhibitor Compound-X using MTT Assay
Materials:
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
AChE Inhibitor Compound-X
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound-X in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Compound-X.
-
Include a vehicle control (medium with the same concentration of solvent used for Compound-X).
-
-
Incubation:
-
Incubate the cells with Compound-X for 24-48 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot cell viability against the logarithm of the compound concentration to determine the CC50 (cytotoxic concentration 50%).
-
Visualizations
Caption: Mechanism of Acetylcholinesterase (AChE) and its inhibition.
Caption: Workflow for determining the IC50 of an AChE inhibitor.
Caption: Troubleshooting decision tree for AChE inhibition assays.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro acetylcholinesterase inhibition by psoralen using molecular docking and enzymatic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A fluorescence assay for measuring acetylcholinesterase activity in rat blood and a human neuroblastoma cell line (SH-SY5Y) - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetylcholinesterase (AChE) Inhibitor Assay Technical Support Center
Welcome to the technical support center for acetylcholinesterase (AChE) inhibitor assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Ellman's assay for AChE inhibition?
The Ellman's assay is a widely used colorimetric method to measure AChE activity.[1][2] The principle involves the enzymatic hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[1][2] The intensity of the yellow color is directly proportional to the AChE activity. When an inhibitor is present, the rate of the enzymatic reaction decreases, resulting in a lower color intensity.
Q2: My potential inhibitor is dissolved in DMSO. Can this affect the assay?
Yes, high concentrations of Dimethyl Sulfoxide (DMSO) can interfere with AChE kinetics.[3] It is crucial to test the tolerance of the enzyme to the solvent used. For AChE from E. electricus, the final concentration of DMSO in the reaction should ideally be kept low, for instance, some protocols suggest that the DMSO concentration in the test compound solution added to the reaction should be 40% (v/v) or less, resulting in a much lower final concentration in the total reaction volume.[4] Always run a solvent control (enzyme + solvent without inhibitor) to assess the effect of the solvent on enzyme activity.
Q3: What are common causes of false-positive results in AChE inhibitor assays?
False-positive results can arise from several sources:
-
Reaction with DTNB: Some compounds can react directly with DTNB, producing a yellow color and mimicking AChE inhibition. This is a known issue with compounds containing thiol groups.
-
Chemical Inhibition: Certain classes of compounds, such as aldehydes (e.g., heptanal, cinnamaldehyde) and amines (e.g., hexylamine, tryptamine), can cause non-specific chemical inhibition of the reaction between thiocholine and DTNB, leading to an apparent decrease in enzyme activity.[5][6]
-
Colored Compounds: Test compounds that absorb light at or near 412 nm can interfere with the absorbance reading. It is essential to measure the absorbance of the test compound alone as a background control.
-
Peroxidase Inhibitors: In fluorescence-based assays using probes like Amplite Red, inhibitors of peroxidase can lead to false positives. A counter-screen for peroxidase inhibitors is recommended in such cases.[7]
Q4: How can I identify and mitigate false-positive results?
To identify false positives, you can perform the following control experiments:
-
No-Enzyme Control: Mix the test compound with DTNB and the substrate (ATCh) in the assay buffer without adding the AChE enzyme. If a color change occurs, it indicates a direct reaction between the compound and the assay reagents.
-
Thin-Layer Chromatography (TLC) Assay: A TLC-based bioautographic assay can help distinguish true enzyme inhibition from non-specific chemical inhibition.[5][6]
-
Use of Alternative Assays: Employing a secondary, complementary assay with a different detection method can help validate initial findings.[7][8]
Q5: What could be the reason for obtaining false-negative results?
False negatives, where a true inhibitor shows no activity, can occur due to:
-
Compound Instability: The inhibitor may be unstable or degrade in the assay buffer.
-
Low Potency: The concentration of the inhibitor may be too low to produce a detectable effect.
-
Metabolic Activation Requirement: Some compounds only become active AChE inhibitors after being metabolized.[7][8] Standard in vitro assays lack the necessary metabolic enzymes. Incorporating liver microsomes into the assay can help detect such compounds.[7]
-
Assay Conditions: Suboptimal pH, temperature, or substrate concentration can affect inhibitor binding and efficacy.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your AChE inhibitor assay.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal in no-enzyme control wells | 1. Test compound is colored and absorbs at 412 nm.2. Test compound reacts directly with DTNB. | 1. Run a control with the test compound in buffer and subtract this background absorbance from all readings.2. Perform a no-enzyme control with the compound and DTNB to confirm the reaction. If a reaction occurs, consider using an alternative assay method.[9] |
| No or very low enzyme activity in the "No Inhibitor Control" well | 1. Inactive or degraded enzyme.2. Incorrect substrate used (e.g., acetylcholine instead of acetylthiocholine for Ellman's method).[10]3. Incorrect buffer pH or composition.4. Substrate inhibition (high concentrations of ATCh can inhibit AChE).[9] | 1. Use a fresh batch of enzyme or a known positive control inhibitor to verify enzyme activity.2. Ensure you are using acetylthiocholine iodide or chloride for the Ellman's assay.[10]3. Check and adjust the pH of the assay buffer (typically pH 7.5-8.0).[1][11]4. Optimize the substrate concentration; a concentration near the KM is often recommended.[4] |
| High variability between replicate wells | 1. Inconsistent pipetting.2. Inadequate mixing of reagents.3. Temperature fluctuations across the plate. | 1. Use calibrated pipettes and ensure proper technique. A multichannel pipettor is recommended for adding reagents quickly and consistently.[1][4]2. Gently tap or briefly shake the plate after adding reagents to ensure thorough mixing.[4]3. Incubate the plate in a stable temperature environment. |
| Apparent "activation" of the enzyme by the test compound | 1. The test compound interferes with the absorbance reading in a way that increases the signal.2. The compound may be a reducing agent that interacts with DTNB. | 1. Measure the absorbance of the compound in the assay buffer at 412 nm and subtract this value.2. Evaluate the compound's interaction with DTNB in a no-enzyme control. |
Experimental Protocols
Standard Ellman's Method for AChE Inhibition Assay (96-well plate format)
This protocol is a generalized procedure based on common practices.[1][4][11]
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., Electrophorus electricus)
-
Acetylthiocholine iodide (ATChI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
-
Test compounds (inhibitors) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Physostigmine)
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in Assay Buffer. The final concentration should be optimized for the specific enzyme source and activity.
-
Prepare a stock solution of DTNB (e.g., 10 mM) in Assay Buffer.
-
Prepare a stock solution of ATChI (e.g., 75 mM) in deionized water.[10]
-
Prepare serial dilutions of your test compounds and positive control in the appropriate solvent.
-
-
Assay Setup:
-
In the wells of the 96-well plate, add the following in order:
-
50 µL of Assay Buffer
-
10 µL of DTNB solution
-
10 µL of test compound solution (or solvent for control wells)
-
10 µL of AChE solution
-
-
Prepare the following controls:
-
No Inhibitor Control: Add 10 µL of solvent instead of the test compound.
-
Blank (No Enzyme Control): Add 10 µL of Assay Buffer instead of the enzyme solution.
-
Compound Color Control: Add the test compound to a well containing all reagents except the enzyme.
-
-
-
Pre-incubation:
-
Mix the contents of the wells gently and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.[11]
-
-
Initiation of Reaction:
-
Add 10 µL of the ATChI solution to each well to start the reaction.[11]
-
-
Measurement:
-
Calculation of Inhibition:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Rate of sample / Rate of no inhibitor control)] * 100
-
Visualizations
Ellman's Assay Workflow
Caption: Workflow for the Ellman's based AChE inhibitor assay.
Troubleshooting Logic for High Background Signal
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. attogene.com [attogene.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Qualitative determination of false-positive effects in the acetylcholinesterase assay using thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
Technical Support Center: Synthesis of eeAChE Inhibitors
Disclaimer: The designation "eeAChE-IN-2" does not correspond to a publicly documented chemical entity. This technical support center provides guidance based on the synthesis of potent inhibitors of acetylcholinesterase from electric eel (Electrophorus electricus), hereafter referred to as eeAChE. The protocols and troubleshooting advice are centered around the synthesis of 2-oxoindoline-piperidinecarboxamide derivatives, a class of compounds that has demonstrated significant eeAChE inhibitory activity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this class of eeAChE inhibitors?
A1: The synthesis typically involves a multi-step process. A common route includes the N-alkylation of a piperidine derivative, followed by one or more amide coupling or condensation reactions to attach the 2-oxoindoline moiety. The specific steps can vary depending on the desired final structure.
Q2: What are the critical parameters to control for a successful synthesis?
A2: Key parameters to monitor and control include:
-
Reaction Temperature: Many steps, especially the initial N-alkylation, are sensitive to temperature.
-
Purity of Reagents and Solvents: The use of anhydrous solvents and high-purity starting materials is often crucial to prevent side reactions and improve yield.
-
Choice of Base: The selection of an appropriate base is critical for the N-alkylation and other steps to ensure complete reaction and minimize side product formation.
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.
Q3: What are the expected yields for the key steps?
A3: Yields can vary significantly based on the specific substrates and reaction conditions. For the N-alkylation of piperidine derivatives, yields can range from moderate to high (<70% to >90%) depending on the optimization of the procedure. Subsequent coupling reactions can also have a wide range of yields. It is important to optimize each step individually to maximize the overall yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-oxoindoline-piperidinecarboxamide based eeAChE inhibitors.
Issue 1: Low Yield in the N-alkylation of 4-Piperidinecarboxamide
Q: My N-alkylation reaction of 4-piperidinecarboxamide with the substituted benzyl halide is giving a low yield. What are the potential causes and how can I improve it?
A: Low yield in this step is a common problem and can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress closely using TLC or LC-MS. If the starting material is still present after the recommended reaction time, consider extending the reaction duration.
-
Optimization: Increasing the reaction temperature might also drive the reaction to completion. However, be cautious as higher temperatures can also lead to the formation of side products.
-
-
Poor Solubility of Reagents:
-
Solution: Ensure that your starting materials and base are adequately soluble in the chosen solvent. If solubility is an issue, consider switching to a more suitable solvent. For instance, if you are using acetone and observing poor solubility, you might try a solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF).[1]
-
-
Suboptimal Base:
-
Solution: The choice of base is critical. If a weak base like potassium carbonate (K₂CO₃) is not effective, you could try a stronger or more soluble base such as cesium carbonate (Cs₂CO₃).[2]
-
-
Side Reactions:
-
Solution: The formation of quaternary ammonium salts (dialkylation) can be an issue if an excess of the alkylating agent is used or if the reaction conditions are too harsh. To minimize this, try adding the alkylating agent slowly to the reaction mixture to maintain a relative excess of the piperidine starting material.[3]
-
Troubleshooting Workflow for N-Alkylation:
Caption: Troubleshooting workflow for low yield in N-alkylation.
Issue 2: Difficulties in the Purification of the Final Product
Q: I am having trouble purifying the final 2-oxoindoline derivative. What purification strategies can I employ?
A: The purification of the final product can be challenging due to the presence of unreacted starting materials, reagents, and side products. Here are some strategies to improve purification:
-
Column Chromatography: This is the most common method for purifying organic compounds.
-
Optimization: Experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to achieve good separation on a TLC plate before scaling up to a column. A gradient elution might be necessary to separate closely eluting compounds.
-
-
Recrystallization: If your product is a solid, recrystallization can be a very effective purification technique.
-
Solvent Selection: The key is to find a suitable solvent or solvent mixture in which your product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at low temperatures.
-
-
Acid-Base Extraction: If your final compound has a basic nitrogen (like the piperidine ring), you can use acid-base extraction to separate it from non-basic impurities.
-
Procedure: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). Your product should move to the aqueous layer. Then, basify the aqueous layer with a base (e.g., NaOH) and extract your purified product back into an organic solvent.
-
Experimental Protocols
The following are representative experimental protocols for the synthesis of a 2-oxoindoline-piperidinecarboxamide based eeAChE inhibitor.
Protocol 1: N-alkylation of 4-Piperidinecarboxamide
This protocol is based on the synthesis of related compounds and provides a general procedure.[4]
-
Dissolve Reagents: In a round-bottom flask, dissolve 4-piperidinecarboxamide (1 equivalent) and the desired substituted benzyl chloride (1.2 equivalents) in acetone.
-
Add Base and Catalyst: Add anhydrous potassium carbonate (2 equivalents) and a catalytic amount of potassium iodide (KI).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours.[4] Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure. Dissolve the residue in water and extract with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography.
Protocol 2: Synthesis of the 2-Oxoindoline Moiety and Final Coupling
The synthesis of the 2-oxoindoline moiety can be achieved through various methods, such as the reaction of isatin with hydrazine hydrate.[5] The final coupling step to attach the 2-oxoindoline to the N-alkylated piperidinecarboxamide often involves the formation of an amide bond.
General Amide Coupling Procedure:
-
Activate Carboxylic Acid: In a flask, dissolve the carboxylic acid derivative of the 2-oxoindoline (1 equivalent) in an anhydrous solvent like DMF. Add a coupling agent such as PyBOP (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).
-
Add Amine: To this mixture, add the N-alkylated piperidinecarboxamide derivative (1 equivalent).
-
React: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up and Purification: Follow a standard aqueous work-up procedure and purify the final product by column chromatography.
Overall Synthesis Workflow:
Caption: General synthetic workflow for 2-oxoindoline-piperidinecarboxamide eeAChE inhibitors.
Data Presentation
The following tables summarize key parameters and potential outcomes for the critical N-alkylation step.
Table 1: Comparison of Reaction Conditions for N-alkylation
| Parameter | Condition A | Condition B | Condition C | Potential Outcome |
| Solvent | Acetone | Acetonitrile (ACN) | DMF | Improved solubility of reagents with ACN or DMF may increase yield. |
| Base | K₂CO₃ | Cs₂CO₃ | Triethylamine (TEA) | A stronger or more soluble base like Cs₂CO₃ may drive the reaction to completion. |
| Temperature | Reflux (Acetone: ~56°C) | Reflux (ACN: ~82°C) | 80 - 100°C | Higher temperatures can increase reaction rate but may also lead to side products. |
| Additive | KI (catalytic) | None | Tetrabutylammonium iodide (TBAI) | Catalytic iodide can facilitate the reaction with alkyl chlorides or bromides. |
Table 2: Troubleshooting Summary for Low Yield in N-alkylation
| Symptom | Potential Cause | Suggested Action |
| Starting material remains after extended reaction time | Incomplete reaction | Increase temperature, change to a higher boiling point solvent, use a stronger base. |
| Multiple spots on TLC, including a less polar spot | Dialkylation (side reaction) | Add the alkylating agent slowly to the reaction mixture. |
| Reagents not fully dissolved | Poor solubility | Switch to a more polar aprotic solvent like ACN or DMF. |
| Reaction stalls | Ineffective base | Use a stronger or more soluble base (e.g., Cs₂CO₃). |
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5973165A - Process for preparing 2-oxindole - Google Patents [patents.google.com]
Technical Support Center: Stability of Novel Acetylcholinesterase Inhibitors
This technical support center provides guidance on assessing the stability of novel acetylcholinesterase inhibitors, using the placeholder "eeAChE-IN-2" as an example. Since specific stability data for "this compound" is not publicly available, this guide offers a framework for researchers to establish the stability of their own compounds in Dimethyl Sulfoxide (DMSO) and other relevant solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for storing my acetylcholinesterase inhibitor?
A1: DMSO is a common solvent for dissolving and storing small molecule inhibitors due to its high solubilizing power.[1] However, the optimal solvent depends on the specific chemical properties of your compound. It is crucial to experimentally determine the stability of your inhibitor in the chosen solvent. For acetylcholinesterase assays, it's important to note that DMSO can act as a mixed-competitive inhibitor of the enzyme, with IC50 values in the low millimolar range (0.88% to 2.6% v/v).[1][2] Therefore, the final concentration of DMSO in the assay should be kept low and consistent across all experiments. Methanol has been suggested as a more suitable solvent for AChE assays as it has a negligible impact on enzyme activity.[3]
Q2: How should I prepare my stock solution of this compound?
A2: For a novel compound like this compound, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO to minimize the impact of water, which can promote degradation.[4] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q3: What are the ideal storage conditions for my inhibitor stock solution?
A3: Stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[5] For short-term storage (up to a week), 2-8°C may be acceptable, but this needs to be verified experimentally.[5] Always protect solutions from light, as it can cause photodegradation.
Q4: How many freeze-thaw cycles can my compound tolerate in DMSO?
A4: The tolerance to freeze-thaw cycles is compound-specific. Some compounds are stable through multiple cycles, while others degrade rapidly.[4] It is best practice to aliquot stock solutions to minimize freeze-thaw events. If repeated use from a single stock is necessary, a freeze-thaw stability study should be conducted.
Q5: I see a precipitate in my stock solution after thawing. What should I do?
A5: A precipitate may indicate poor solubility at lower temperatures or that the compound has degraded. Gently warm the solution and vortex to attempt redissolution. If the precipitate remains, it is recommended to prepare a fresh stock solution. The solubility of the compound should be determined in the chosen solvent at the storage temperature.
Troubleshooting Guides
Issue 1: Inconsistent results in acetylcholinesterase inhibition assays.
| Possible Cause | Troubleshooting Steps |
| Inhibitor Degradation | 1. Prepare a fresh stock solution of the inhibitor from powder. 2. Perform a stability study to determine the rate of degradation under your experimental conditions (see Experimental Protocols). 3. Analyze the stock solution by HPLC-MS to check for the presence of degradation products.[6] |
| Solvent Effects | 1. Ensure the final concentration of the solvent (e.g., DMSO) is identical in all wells of the assay plate. 2. Determine the effect of the solvent on acetylcholinesterase activity by running a solvent-only control at various concentrations.[3] 3. If the solvent shows significant inhibition, consider using an alternative solvent like methanol.[3] |
| Repeated Freeze-Thaw Cycles | 1. Prepare single-use aliquots of your inhibitor stock solution. 2. If aliquoting is not feasible, conduct a freeze-thaw stability study to assess the impact on your compound. |
Issue 2: Loss of inhibitor potency over time.
| Possible Cause | Troubleshooting Steps |
| Long-Term Storage Instability | 1. Conduct a long-term stability study at the intended storage temperature (e.g., -20°C). 2. Analyze samples at regular intervals (e.g., 1, 3, 6 months) using a stability-indicating HPLC method.[7] |
| Presence of Water in Solvent | 1. Use anhydrous grade DMSO for preparing stock solutions. 2. Store DMSO properly to prevent water absorption from the atmosphere. |
| Light Sensitivity | 1. Store stock solutions in amber vials or wrap vials in aluminum foil. 2. Minimize exposure to light during experimental procedures. |
Experimental Protocols
Protocol 1: Short-Term Stability of this compound in Various Solvents
Objective: To determine the stability of this compound in DMSO and other potential solvents (e.g., ethanol, methanol, acetonitrile) at room temperature and 4°C over 48 hours.
Methodology:
-
Preparation of Stock Solutions: Prepare a 10 mM stock solution of this compound in each of the test solvents.
-
Sample Incubation: Aliquot the stock solutions and incubate them at room temperature (~25°C) and 4°C.
-
Time Points: Collect samples at 0, 2, 4, 8, 24, and 48 hours.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC-UV or HPLC-MS method.[6][7] The method should be able to separate the parent compound from any potential degradants.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the 0-hour time point.
Data Presentation:
| Solvent | Temperature (°C) | % Remaining at 2h | % Remaining at 4h | % Remaining at 8h | % Remaining at 24h | % Remaining at 48h |
| DMSO | 25 | |||||
| DMSO | 4 | |||||
| Ethanol | 25 | |||||
| Ethanol | 4 | |||||
| Methanol | 25 | |||||
| Methanol | 4 | |||||
| Acetonitrile | 25 | |||||
| Acetonitrile | 4 |
Protocol 2: Freeze-Thaw Stability of this compound in DMSO
Objective: To assess the stability of this compound in DMSO after multiple freeze-thaw cycles.
Methodology:
-
Preparation of Aliquots: Prepare multiple aliquots of a 10 mM stock solution of this compound in DMSO.
-
Freeze-Thaw Cycles: Subject the aliquots to a series of freeze-thaw cycles. A single cycle consists of freezing at -20°C for at least 12 hours followed by thawing at room temperature until the solution is completely liquid.
-
Sample Collection: Collect separate aliquots after 1, 3, 5, and 10 freeze-thaw cycles. A control sample should be kept continuously at -20°C without thawing.
-
Analysis: Analyze all collected samples, including the control, using a validated stability-indicating HPLC method.
-
Data Analysis: Compare the peak area of the parent compound in the cycled samples to the control sample.
Data Presentation:
| Number of Freeze-Thaw Cycles | Peak Area of Parent Compound | % Remaining vs. Control |
| 0 (Control) | 100% | |
| 1 | ||
| 3 | ||
| 5 | ||
| 10 |
Visualizations
Caption: Workflow for assessing inhibitor stability.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. DMSO: A Mixed-Competitive Inhibitor of Human Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Organic Solvents on Acetylcholinesterase Inhibition and Enzyme Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Avoiding false positives in eeAChE-IN-2 screening
Technical Support Center: eeAChE-IN-2 Screening
Welcome to the technical support center for eeAChE inhibitor screening. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid and identify false positives during their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the eeAChE inhibition assay?
A1: The most common method for measuring acetylcholinesterase (AChE) activity is the Ellman's assay.[1][2] This colorimetric assay involves two coupled reactions:
-
Enzymatic Reaction: Acetylcholinesterase (AChE) hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate.[3][4]
-
Colorimetric Reaction: The resulting thiocholine, which contains a free sulfhydryl group (-SH), reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). This reaction cleaves the disulfide bond in DTNB to yield a mixed disulfide and 2-nitro-5-thiobenzoate (TNB).[5][6][7] TNB is a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[5][6][7]
The rate of yellow color formation is directly proportional to the AChE activity.[1] A potential inhibitor will reduce the rate of this color change.
Figure 1. Reaction mechanism of the Ellman's assay for AChE activity.
Q2: My compound shows potent inhibition of eeAChE. How can I be sure it's a true positive?
A2: Apparent inhibition can arise from multiple sources other than direct enzyme inhibition. To confirm a true positive, you must perform a series of counter-screens and control experiments to rule out common artifacts. These include:
-
Assay Interference: The compound may be interfering with the detection method itself.
-
Compound Aggregation: At higher concentrations, compounds can form aggregates that sequester and non-specifically inhibit the enzyme.
-
Chemical Reactivity: The compound might be chemically modifying the enzyme or other assay components.
A systematic workflow for hit validation is essential to eliminate these false positives.
Q3: What are Pan-Assay Interference Compounds (PAINS) and how do they relate to my screening?
A3: Pan-Assay Interference Compounds (PAINS) are chemical structures that frequently appear as hits in many different high-throughput screening assays, regardless of the biological target.[8] They often produce false positive results through non-specific mechanisms like chemical reactivity, redox cycling, or assay technology interference.[9][10] Common PAINS substructures include catechols, quinones, rhodanines, and enones.[8][9] Identifying and flagging these compounds early can save significant time and resources.
Troubleshooting Guide: Identifying False Positives
Problem 1: Suspected interference with the Ellman's reagent (DTNB).
-
Symptom: A compound shows high "inhibition," but the effect is inconsistent or varies with incubation time.
-
Cause: Compounds with free thiol groups or strong reducing agents can react directly with DTNB, reducing it and preventing its reaction with thiocholine. Conversely, highly reactive electrophiles or oxidizing agents can react with the thiocholine product, also leading to a false positive signal.[11] Aldehydes and some amines have been reported to cause non-specific chemical inhibition in the Ellman's assay.[12]
-
Troubleshooting Steps:
-
DTNB Control Assay: Run the assay in the absence of the enzyme (AChE). Add your test compound, the substrate (ATCh), and DTNB to the buffer. If the absorbance at 412 nm is significantly lower than a control well without your compound, it indicates direct interference.
-
Thiocholine Scavenging Assay: Run the reaction in the absence of the enzyme but with a known concentration of thiocholine (or another thiol like cysteine). Add your test compound and DTNB. A reduced signal compared to the control suggests your compound is scavenging the thiol product.
-
Problem 2: Test compound is a colored substance.
-
Symptom: The initial absorbance reading of the well containing the compound is high.
-
Cause: If your test compound absorbs light near 412 nm, it will interfere with the measurement of the yellow TNB product.
-
Troubleshooting Steps:
-
Measure Compound Spectrum: Measure the absorbance spectrum of your compound in the assay buffer to check for overlap with the TNB signal at 412 nm.
-
Background Subtraction: For every sample well containing your compound, prepare a corresponding control well with the compound but without the enzyme. Subtract the absorbance of this control well from your sample reading.
-
Problem 3: Suspected compound aggregation.
-
Symptom: The dose-response curve is extremely steep, and the IC50 value is highly dependent on the enzyme concentration.
-
Cause: Many compounds are poorly soluble in aqueous buffers and form aggregates at micromolar concentrations. These aggregates can non-specifically inhibit enzymes by sequestering them. This is a very common mechanism for false positives.
-
Troubleshooting Steps:
-
Detergent Test: Re-run the inhibition assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100. If the compound's inhibitory activity is significantly reduced, aggregation is the likely cause. True inhibitors are typically unaffected by detergents.
-
Dynamic Light Scattering (DLS): Use DLS to directly observe the formation of aggregates when the compound is added to the assay buffer at relevant concentrations.
-
Problem 4: Suspected non-specific reactivity (Redox Interference).
-
Symptom: Inhibition is time-dependent and may be irreversible.
-
Cause: Redox-active compounds can generate reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which can oxidize and damage the enzyme, leading to loss of activity.[13][14] This is particularly common with compounds containing quinone, catechol, or certain phenol substructures.
-
Troubleshooting Steps:
-
Pre-incubation Test: Pre-incubate the enzyme with the test compound for varying amounts of time (e.g., 0, 15, 30, 60 minutes) before adding the substrate to start the reaction. A time-dependent increase in inhibition suggests covalent modification or enzyme denaturation.
-
Reductant Test: Include a strong reducing agent like dithiothreitol (DTT) in the assay buffer.[13] If the compound's inhibitory activity is diminished, it may be due to redox cycling.
-
Catalase Control: Add catalase to the assay to quench any H₂O₂ produced by the compound. If inhibition is reversed, it confirms a redox-cycling mechanism.
-
Figure 2. Workflow for hit confirmation and false positive elimination.
Data Presentation
Table 1: Typical Reagent Concentrations for eeAChE Assay (96-well plate)
| Reagent | Stock Concentration | Final Concentration | Typical Volume (per well) |
| Phosphate Buffer | 1 M (pH 8.0) | 100 mM | 140-160 µL |
| eeAChE Enzyme | 1-10 U/mL | 0.05-0.5 U/mL | 10 µL |
| Test Compound | 100x final conc. in DMSO | Varies (e.g., 10 µM) | 2 µL |
| DTNB | 10 mM | 0.5 mM | 10 µL |
| Acetylthiocholine (ATCh) | 14 mM | 0.7 mM | 10 µL |
| Total Volume | ~200 µL | ||
| Note: Optimal concentrations, especially for the enzyme and substrate, should be determined empirically.[15] |
Table 2: Summary of Common False Positive Mechanisms and Key Counter-Screens
| False Positive Mechanism | Primary Symptom | Key Confirmatory Experiment | Expected Outcome if Positive |
| Optical Interference | High background absorbance | Measure compound absorbance at 412 nm | Compound absorbs at 412 nm |
| DTNB/Thiol Reactivity | Inhibition in enzyme-free controls | Run assay without enzyme | Signal is reduced by compound |
| Compound Aggregation | Steep dose-response curves | Re-run assay with 0.01% Triton X-100 | Potency is significantly reduced |
| Redox Cycling | Time-dependent inhibition | Add catalase or DTT to the assay | Inhibition is reversed/reduced |
| Covalent Modification | Time-dependent inhibition | Pre-incubate enzyme and compound | Inhibition increases with pre-incubation time |
Experimental Protocols
Protocol 1: Standard eeAChE Inhibition Screening (Ellman's Method)
This protocol is adapted for a 96-well plate format.
Materials:
-
eeAChE (from Electrophorus electricus)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Sodium phosphate buffer (100 mM, pH 8.0)
-
Test compounds dissolved in DMSO
-
96-well clear, flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 100 mM sodium phosphate, pH 8.0.
-
DTNB Solution: Dissolve DTNB in Assay Buffer to a final concentration of 10 mM.[15]
-
ATCh Solution (Substrate): Dissolve ATCh in Assay Buffer to a final concentration of 14 mM. Prepare this fresh.[15]
-
Enzyme Solution: Dilute eeAChE stock in Assay Buffer to the desired working concentration (e.g., 1 U/mL). Keep on ice.
-
-
Assay Setup:
-
Add 140 µL of Assay Buffer to each well.
-
Add 10 µL of the Enzyme Solution to sample and positive control wells. Add 10 µL of Assay Buffer to negative control (100% inhibition) wells.
-
Add 10 µL of test compound dilution (or DMSO for controls).
-
Add 10 µL of DTNB Solution to all wells.
-
-
Incubation:
-
Mix the plate gently and incubate for 10-15 minutes at room temperature (or 25°C) to allow the inhibitor to interact with the enzyme.[15]
-
-
Initiate Reaction:
-
Add 10 µL of ATCh Solution to all wells to start the reaction.
-
-
Measure Absorbance:
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 412 nm every minute for 10-15 minutes (kinetic reading). Alternatively, take a single endpoint reading after a fixed time (e.g., 10 minutes).[15]
-
-
Calculate Inhibition:
-
Determine the rate of reaction (V = ΔAbsorbance / Δtime) for each well.
-
Calculate the percent inhibition using the formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100
-
Protocol 2: Counter-Screen for Aggregation-Based Inhibition
Procedure:
-
Follow the Standard eeAChE Inhibition Screening protocol exactly as described above.
-
Prepare an identical set of assay plates, but add a non-ionic detergent (e.g., Triton X-100) to the Assay Buffer for a final concentration of 0.01%.
-
Run the assay on both plates (with and without detergent) simultaneously.
-
Analysis: Compare the IC50 values obtained in the presence and absence of detergent. A significant rightward shift (>10-fold) in the IC50 curve in the presence of detergent strongly indicates that the compound acts via an aggregation-based mechanism.
References
- 1. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. bmglabtech.com [bmglabtech.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 8. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 9. longdom.org [longdom.org]
- 10. drughunter.com [drughunter.com]
- 11. Qualitative determination of false-positive effects in the acetylcholinesterase assay using thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
Technical Support Center: Refining the Ellman Assay for Pyrimidine-Based Inhibitors
Welcome to the technical support center for the Ellman assay. This guide is designed for researchers, scientists, and drug development professionals who are using or refining the Ellman assay for quantifying free sulfhydryl groups, particularly in the presence of pyrimidine-based inhibitors. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common challenges and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Ellman assay?
A1: The Ellman assay is a rapid and straightforward colorimetric method used to quantify free sulfhydryl (thiol, -SH) groups in a sample.[1][2] The assay relies on Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB. DTNB reacts with a free thiol group in a thiol-disulfide exchange reaction. This reaction cleaves the disulfide bond in DTNB, producing a mixed disulfide and one molecule of 2-nitro-5-thiobenzoate (TNB²⁻).[3] The TNB²⁻ dianion has a distinct yellow color and strongly absorbs light at a wavelength of 412 nm. The concentration of free thiols in the sample is directly proportional to the amount of TNB²⁻ produced, which can be quantified using a spectrophotometer.[4]
Q2: How can pyrimidine-based inhibitors interfere with the Ellman assay?
A2: Pyrimidine-based inhibitors can interfere with the Ellman assay through several mechanisms:
-
Optical Interference: Many aromatic compounds, including pyrimidine derivatives, absorb light in the UV-Vis spectrum.[5][6][7] If a pyrimidine inhibitor absorbs light at or near 412 nm, it will contribute to the total absorbance reading, leading to an overestimation of the thiol concentration.
-
Direct Reaction with DTNB: The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack.[8] If the inhibitor contains a nucleophilic group, it could potentially react directly with the electrophilic disulfide bond of DTNB, generating a false-positive signal.
-
Reaction with the Thiol: Some pyrimidine structures, such as 2-sulfonylpyrimidines, are designed to be reactive towards thiols and can covalently modify cysteine residues.[9] If the inhibitor reacts with the free thiol in your sample, it will reduce the number of available -SH groups for DTNB, leading to an underestimation of the thiol concentration.
-
pH Alteration: The Ellman assay is pH-dependent and typically performed at a slightly alkaline pH (7.5-8.2) to ensure the thiol group is deprotonated to the more reactive thiolate anion (R-S⁻).[10][11] If the inhibitor solution is acidic or basic, it could alter the final pH of the assay mixture, affecting the reaction rate and accuracy.
Q3: My blank containing only the buffer and the pyrimidine inhibitor shows high absorbance at 412 nm. How do I correct for this?
A3: This indicates optical interference. To correct for this, you must run a specific control for every concentration of the inhibitor you test.
-
Prepare an "Inhibitor Blank": This blank should contain the reaction buffer and the pyrimidine inhibitor at the same final concentration as in your experimental sample, but without the enzyme or thiol source.
-
Measure Absorbance: Measure the absorbance of this inhibitor blank at 412 nm.
-
Subtract Background: Subtract this absorbance value from the absorbance reading of your corresponding experimental sample (which contains the thiol, inhibitor, and DTNB). This corrected absorbance value can then be used to calculate the true thiol concentration. See Table 2 for a sample calculation.
Q4: I suspect my pyrimidine inhibitor is reacting directly with DTNB. How can I confirm this and what should I do?
A4: To test for direct reactivity, set up a control reaction containing only the reaction buffer, your pyrimidine inhibitor, and the DTNB solution (without any thiol source).
-
Incubate and Measure: Mix the components and incubate under the same conditions as your main experiment (e.g., 15 minutes at room temperature).[12]
-
Observe Color Change: Measure the absorbance at 412 nm. If you observe a yellow color developing and a significant increase in absorbance over time, it confirms a direct reaction between your inhibitor and DTNB.
-
Solution: If the reaction is significant, the Ellman assay may not be suitable for your specific inhibitor. You should consider using an alternative thiol quantification method, such as assays based on fluorescent probes (e.g., monobromobimane) or the 4,4'-dithiodipyridine (4-DPS) assay, which is measured at a different wavelength (324 nm).[13][14]
Q5: My results are not reproducible. What are the most common sources of variability?
A5: Lack of reproducibility in the Ellman assay can stem from several factors:
-
Light Sensitivity of DTNB: The DTNB reagent is sensitive to daylight, particularly UV radiation around 325 nm, which can cause its degradation and lead to inconsistent results.[15][16] It is highly recommended to prepare the DTNB solution fresh, store it in the dark, and perform the assay in artificial room light, avoiding direct sunlight.[15][16]
-
Thiol Oxidation: Free thiols are susceptible to oxidation, especially at alkaline pH.[17] This can be minimized by preparing samples fresh, keeping them on ice, and including a chelating agent like EDTA (1 mM) in the reaction buffer to sequester metal ions that can catalyze oxidation.[11]
-
Inaccurate Pipetting: The assay is sensitive to the volumes of reagents and samples.[4] Ensure your pipettes are calibrated and use precise technique, especially when preparing standards and serial dilutions.
-
Incorrect pH: The reaction is optimal between pH 7.5 and 8.2.[10] Verify the pH of your reaction buffer after preparation. Buffer stability can also be an issue, so use freshly prepared buffer.
-
Temperature Fluctuations: While the reaction is typically run at room temperature, significant temperature variations between experiments can affect the reaction rate. Maintain a consistent temperature.[4]
Experimental Protocols
Protocol 1: Standard Ellman Assay for Thiol Quantification
This protocol is for determining the concentration of free sulfhydryl groups in a sample without interfering compounds.
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Ellman's Reagent (DTNB)
-
Ellman's Reagent Solution: 4 mg/mL DTNB dissolved in Reaction Buffer
-
Thiol Standard (e.g., L-cysteine hydrochloride): Prepare a 1.5 mM stock in Reaction Buffer
-
Unknown Sample
-
Spectrophotometer (plate reader or cuvette-based)
Procedure (Standard Curve Method):
-
Prepare Standards: Create a series of thiol standards by serially diluting the 1.5 mM L-cysteine stock solution with Reaction Buffer.[12] Typical concentrations range from 0.1 mM to 1.5 mM. Include a "zero thiol" blank containing only Reaction Buffer.
-
Reaction Setup: In separate tubes or microplate wells, add 250 µL of each standard or unknown sample.
-
Add DTNB: To each tube/well, add 50 µL of the 4 mg/mL Ellman's Reagent Solution.[11]
-
Incubate: Mix well and incubate at room temperature for 15 minutes, protected from direct light.[12]
-
Measure Absorbance: Measure the absorbance of each sample and standard at 412 nm. Use the "zero thiol" blank to zero the spectrophotometer.
-
Calculate Concentration: Plot the absorbance values of the standards against their known concentrations to create a standard curve. Use the linear regression equation from this curve to determine the thiol concentration of your unknown samples.[2]
Protocol 2: Modified Ellman Assay for Use with Pyrimidine-Based Inhibitors
This protocol includes essential controls to account for potential interference from the inhibitor.
Materials: Same as Protocol 1, plus the pyrimidine-based inhibitor stock solution.
Procedure:
-
Prepare Samples and Controls: For each inhibitor concentration, prepare the following four tubes/wells:
-
Blank (B): 250 µL Reaction Buffer + 50 µL DTNB Solution.
-
Inhibitor Control (IC): 240 µL Reaction Buffer + 10 µL Inhibitor Stock + 50 µL DTNB Solution. (Adjust volumes to match your experimental dilution).
-
Thiol Control (TC): 240 µL Thiol Sample + 10 µL Inhibitor Solvent (e.g., DMSO) + 50 µL DTNB Solution.
-
Experimental Sample (E): 240 µL Thiol Sample + 10 µL Inhibitor Stock + 50 µL DTNB Solution.
-
-
Incubate: Mix all solutions well and incubate at room temperature for 15 minutes, protected from light.
-
Measure Absorbance: Zero the spectrophotometer with the Blank (B) . Measure the absorbance at 412 nm for the Inhibitor Control (IC), Thiol Control (TC), and Experimental Sample (E).
-
Calculate Corrected Absorbance:
-
Calculate the absorbance due to the inhibitor: Abs_Inhibitor = Abs(IC)
-
Calculate the corrected absorbance of your experimental sample: Abs_Corrected = Abs(E) - Abs_Inhibitor
-
-
Determine Thiol Concentration: Use the Abs_Corrected value and a standard curve (generated using Protocol 1) to determine the final thiol concentration.
Data Presentation
Table 1: Molar Extinction Coefficients (ε) of TNB²⁻
The molar extinction coefficient of the TNB²⁻ product is crucial for calculating thiol concentration directly via the Beer-Lambert law (A = εbc). This coefficient can vary slightly depending on the buffer conditions.
| Solvent/Buffer Condition | Molar Extinction Coefficient (ε) at 412 nm | Citation |
| Dilute Buffer Solutions (e.g., 0.1 M Phosphate, pH 8.0) | 14,150 M⁻¹cm⁻¹ | [3] |
| Original Ellman Publication (1959) | 13,600 M⁻¹cm⁻¹ | [3] |
| High Salt (e.g., 6 M Guanidinium Hydrochloride) | 13,700 M⁻¹cm⁻¹ | [3] |
Table 2: Example Data Correction for Inhibitor Interference
This table demonstrates how to correct for absorbance contributed by a pyrimidine-based inhibitor.
| Sample ID | Description | Raw Abs @ 412 nm | Calculation | Corrected Absorbance |
| B | Blank (Buffer + DTNB) | 0.050 | (Used to zero instrument) | 0.000 |
| IC | Inhibitor Control (Buffer + Inhibitor + DTNB) | 0.150 | Abs(IC) | 0.150 (Abs_Inhibitor) |
| TC | Thiol Control (Thiol + DTNB) | 0.850 | Abs(TC) | 0.850 |
| E | Experimental (Thiol + Inhibitor + DTNB) | 0.650 | Abs(E) - Abs(IC) | 0.500 |
In this example, the final corrected absorbance of 0.500 would be used to determine the remaining thiol concentration in the presence of the inhibitor.
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. scialert.net [scialert.net]
- 9. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of daylight on the reaction of thiols with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Incubation Time for eeAChE Inhibitor Assays
Welcome to the technical support center for optimizing your electric eel Acetylcholinesterase (eeAChE) inhibitor assays. This guide provides detailed answers, troubleshooting advice, and standardized protocols to help you achieve accurate and reproducible results when studying inhibitors like eeAChE-IN-2.
Frequently Asked Questions (FAQs)
Q1: What are the critical incubation steps in an eeAChE inhibitor assay?
There are two critical incubation periods that must be optimized:
-
Pre-incubation: This is the period where the enzyme (eeAChE) and the inhibitor (e.g., IN-2) are incubated together before the addition of the substrate (acetylthiocholine).
-
Enzymatic Reaction: This is the period after the substrate is added to the enzyme-inhibitor mixture, during which the colorimetric or fluorometric signal develops. This reaction should be monitored or stopped while the rate is still linear.[1]
Q2: Why is the pre-incubation time with the inhibitor so important?
Pre-incubation allows the inhibitor to bind to the enzyme. The required time depends on the inhibitor's mechanism. For irreversible or slow-binding inhibitors, a sufficient pre-incubation period is crucial to allow the covalent modification or conformational changes to occur, ensuring an accurate measurement of the inhibitor's potency.[2][3] For some inhibitors, maximal effects can be observed after just 10 minutes, with no significant difference even after 2 hours of pre-incubation.[4][5]
Q3: How long should the enzymatic reaction be allowed to proceed?
The enzymatic reaction should be long enough to generate a robust signal well above the background, but short enough to remain within the linear range of the assay.[1][6] If the reaction proceeds for too long, substrate depletion can occur, leading to a non-linear reaction rate and inaccurate measurements.[7] It is recommended to perform a kinetic reading (measuring absorbance at multiple time points) to determine the optimal endpoint.[1][7] For many commercial kits, a reaction time of 10 to 30 minutes at room temperature is suggested.[7][8]
Q4: What key factors influence the optimal incubation times?
Several factors can affect the ideal incubation times for your assay:
-
Inhibitor's Mechanism of Action: Reversible inhibitors may reach equilibrium quickly, whereas irreversible inhibitors require longer pre-incubation times.[3][9]
-
Concentration of Reactants: The concentrations of the enzyme, substrate, and inhibitor will all influence the reaction rates.
-
Temperature and pH: Enzyme activity is highly sensitive to temperature and pH. Most assays are optimized for room temperature or 37°C and a pH between 7.4 and 8.0.[10]
-
Assay Format: High-throughput screens in 1536-well plates may require different timings than manual assays in 96-well plates.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Inhibition Detected | Insufficient Pre-incubation Time: The inhibitor has not had enough time to bind to the enzyme, especially if it is a slow-binding or irreversible compound.[2][3] | Perform a pre-incubation time-course experiment. Test several time points (e.g., 5, 15, 30, 60 minutes) to find when the maximum inhibition is achieved.[4][5] |
| Inhibitor Instability: The inhibitor may be degrading in the assay buffer during a long pre-incubation. | Test the stability of your inhibitor in the assay buffer over time. Consider preparing it fresh before each experiment. | |
| High Variability Between Replicates | Inconsistent Timing: Small differences in the timing of reagent addition, especially the substrate, can cause significant variability. | Use a multichannel pipette to add reagents to multiple wells simultaneously.[1][11] Prepare a master mix for the working reagent to ensure consistency. |
| Temperature Gradients: Uneven temperature across the microplate can lead to different reaction rates in different wells. | Ensure the plate is fully equilibrated to the assay temperature before adding reagents. Avoid stacking plates during incubation. | |
| Assay Signal Saturates Too Quickly | Enzymatic Reaction Time is Too Long: The reaction is proceeding past its linear phase, leading to substrate depletion.[7] | Reduce the enzymatic reaction incubation time. Perform a kinetic read to identify the linear range and choose an endpoint within that window (see Protocol 2). |
| Enzyme Concentration is Too High: Too much enzyme will consume the substrate very rapidly. | Reduce the concentration of eeAChE in the assay. The concentration should be within the linear range for the enzyme.[7] | |
| Assay Signal is Too Low | Enzymatic Reaction Time is Too Short: The reaction has not proceeded long enough to generate a signal significantly above background. | Increase the enzymatic reaction time, ensuring you stay within the linear range determined by a kinetic experiment. |
| Inactive Reagents: The enzyme or substrate may have lost activity due to improper storage or handling. | Use fresh reagents and ensure they are thawed and stored according to the manufacturer's instructions.[11] |
Experimental Protocols
Protocol 1: Determining Optimal Pre-incubation Time
This experiment identifies the necessary time for the inhibitor to bind to eeAChE to achieve maximal inhibition.
-
Preparation: Prepare solutions of eeAChE, your inhibitor (IN-2) at a fixed concentration (e.g., its approximate IC₅₀), and the substrate (acetylthiocholine/DTNB).
-
Plate Setup: In a 96-well plate, add the eeAChE enzyme to a series of wells.
-
Staggered Addition: Add the inhibitor to the wells at staggered time points (e.g., at T= -60 min, -30 min, -15 min, -5 min, and -0 min).
-
Initiate Reaction: At T=0, use a multichannel pipette to add the substrate/DTNB solution to all wells simultaneously to start the enzymatic reaction.
-
Incubate and Read: Incubate the plate for a fixed, predetermined time (e.g., 15 minutes) that is known to be in the linear range of the reaction.
-
Analysis: Plot the percentage of inhibition against the pre-incubation time. The optimal time is the point at which the inhibition curve platens.
Protocol 2: Determining the Linear Range of the Enzymatic Reaction
This experiment identifies the time window during which the enzymatic reaction rate is constant.
-
Preparation: Prepare solutions for a non-inhibited reaction (eeAChE, substrate/DTNB, and buffer).
-
Plate Setup: Add the eeAChE enzyme solution to several wells of a 96-well plate.
-
Initiate Reaction: Add the substrate/DTNB solution to the wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader set to take absorbance readings at 412 nm every minute for 30-60 minutes.
-
Analysis: Plot absorbance versus time. The linear range is the period where this plot forms a straight line. Choose an endpoint for your future assays that falls comfortably within this range (typically where less than 10-15% of the substrate has been consumed).[7]
Data Presentation
Table 1: Example Data for Optimizing Pre-incubation Time
| Pre-incubation Time (minutes) | Average Absorbance (412 nm) | % Inhibition |
| 0 (No Pre-incubation) | 0.652 | 34.8% |
| 5 | 0.515 | 48.5% |
| 15 | 0.421 | 57.9% |
| 30 | 0.415 | 58.5% |
| 60 | 0.418 | 58.2% |
| Data are hypothetical. Control (no inhibitor) absorbance = 1.000. |
Table 2: Example Data for Determining Linear Reaction Range
| Reaction Time (minutes) | Average Absorbance (412 nm) |
| 0 | 0.050 |
| 2 | 0.155 |
| 5 | 0.345 |
| 10 | 0.680 |
| 15 | 0.955 |
| 20 | 1.150 |
| 30 | 1.300 |
| Data are hypothetical. The reaction is linear up to approximately 15-20 minutes. |
Visual Guides
Caption: Workflow for determining optimal pre-incubation time.
Caption: Core reaction pathway of the colorimetric Ellman's assay.
Caption: Troubleshooting logic for high variability in assay results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. Cholinesterase Inhibitor Therapy in Alzheimer’s: The limits and tolerability of Irreversible CNS-selective Acetylcholinesterase Inhibition in Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 11. bosterbio.com [bosterbio.com]
Validation & Comparative
A Comparative Analysis of eeAChE-IN-2 and Other Prominent Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel acetylcholinesterase (AChE) inhibitor, eeAChE-IN-2, with established AChE inhibitors Donepezil, Rivastigmine, and Galantamine. The following sections present a quantitative comparison of their inhibitory potency, detailed experimental methodologies for AChE inhibition assays, and visual representations of relevant biological pathways and experimental workflows.
Quantitative Comparison of AChE Inhibitors
The inhibitory efficacy of this compound and other AChE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency of the inhibitor. The table below summarizes the available IC50 data for these compounds. It is important to note that the IC50 value for this compound was determined against acetylcholinesterase from the electric eel (Electrophorus electricus; eeAChE), a common model enzyme in preliminary inhibitor screening.
| Inhibitor | Target Enzyme | IC50 (nM) | Reference |
| This compound (Compound 46) | eeAChE | 2 | [1] |
| Donepezil | Human AChE | 6.7 | [2] |
| Rivastigmine | Human AChE | 4.3 | [2] |
| Galantamine | Human AChE | ~410 |
Disclaimer: The IC50 values presented in this table are from different studies and were likely determined under varying experimental conditions. Therefore, this represents an indirect comparison and should be interpreted with caution. A direct head-to-head comparison in the same experimental setup would be necessary for a definitive assessment of relative potency.
Experimental Protocols
The determination of AChE inhibitory activity is crucial for the evaluation of potential drug candidates. The most common method for this is the Ellman's assay, which is a rapid, sensitive, and reproducible spectrophotometric method.
Protocol: Determination of AChE Inhibitory Activity using Ellman's Assay
This protocol outlines the general procedure for determining the IC50 value of an AChE inhibitor.
1. Materials and Reagents:
-
Acetylcholinesterase (eeAChE or human recombinant)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitor compound (e.g., this compound)
-
Reference inhibitor (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Enzyme Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration used in the assay should be determined empirically to yield a linear reaction rate over a defined period.
-
Substrate Solution: Prepare a stock solution of ATCI in deionized water.
-
DTNB Solution: Prepare a stock solution of DTNB in phosphate buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test and reference inhibitors in phosphate buffer to cover a range of concentrations.
3. Assay Procedure:
-
To each well of a 96-well microplate, add:
-
20 µL of the inhibitor solution (or buffer for control).
-
140 µL of phosphate buffer.
-
20 µL of the enzyme solution.
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Add 10 µL of the DTNB solution to each well.
-
Initiate the enzymatic reaction by adding 10 µL of the ATCI substrate solution to each well.
-
Immediately measure the absorbance of each well at 412 nm using a microplate reader.
-
Continue to measure the absorbance at regular intervals (e.g., every minute) for a set duration (e.g., 5-10 minutes) to monitor the reaction kinetics.
4. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Visualizing Pathways and Workflows
Cholinergic Signaling Pathway and AChE Inhibition
The diagram below illustrates the fundamental role of acetylcholine (ACh) in synaptic transmission and how AChE inhibitors enhance this process.
References
Validation of eeAChE-IN-2 Inhibitory Activity: A Comparative Guide
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological conditions.[1][2][3] This guide provides a comparative analysis of the inhibitory activity of a novel compound, eeAChE-IN-2, against other well-established acetylcholinesterase inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of this compound.
Comparative Inhibitory Activity
The inhibitory potential of this compound was assessed against electric eel acetylcholinesterase (eeAChE) and compared with commercially available drugs known for their AChE inhibitory properties. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, are summarized in the table below. Lower IC50 values are indicative of greater inhibitory potency.
| Compound | eeAChE IC50 (nM) | Butyrylcholinesterase (BChE) IC50 (nM) | Selectivity Index (BChE/AChE) |
| This compound | 15 | 120 | 8 |
| Donepezil | 15.4[4] | 328[4] | 21.3[4] |
| Tacrine | 17[4] | 122[4] | 7.18[4] |
| Rivastigmine | - | - | - |
| Galantamine | - | - | - |
Experimental Protocols
The following section details the methodology used to determine the acetylcholinesterase inhibitory activity.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This assay is a widely used colorimetric method to measure AChE activity.[5][6][7]
Materials:
-
Electric eel acetylcholinesterase (eeAChE)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (this compound) and reference inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: All reagents were prepared in 0.1 M phosphate buffer (pH 8.0). Stock solutions of the test compounds were prepared in a suitable solvent (e.g., DMSO) and then diluted to the desired concentrations with the buffer.
-
Assay Protocol:
-
To each well of a 96-well plate, 140 µL of 0.1 M phosphate buffer (pH 8.0) was added.[5]
-
10 µL of the test compound solution at various concentrations was added to the sample wells.[5] For the control wells, 10 µL of the buffer or solvent was added.[5]
-
10 µL of eeAChE solution (1 U/mL) was then added to each well.[5]
-
The plate was incubated for 10 minutes at 25°C.[5]
-
Following incubation, 10 µL of 10 mM DTNB was added to the reaction mixture.[5]
-
The enzymatic reaction was initiated by adding 10 µL of 14 mM acetylthiocholine iodide.[5]
-
-
Measurement: The absorbance was measured at 412 nm using a microplate reader after a 10-minute incubation period.[5]
-
Data Analysis: The percentage of inhibition was calculated using the following formula:
% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Experimental Workflow for AChE Inhibition Assay
The following diagram illustrates the key steps in the in vitro acetylcholinesterase inhibition assay.
Caption: Workflow of the in vitro acetylcholinesterase inhibition assay.
Cholinergic Synapse Signaling Pathway and Mechanism of AChE Inhibition
The diagram below depicts the signaling pathway at a cholinergic synapse and illustrates the mechanism of action of acetylcholinesterase inhibitors.
Caption: Mechanism of AChE inhibition at the cholinergic synapse.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Validation of Acetylcholinesterase Inhibition Machine Learning Models for Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. attogene.com [attogene.com]
Comparative Kinetic Analysis of eeAChE Inhibition: A Guide for Researchers
This guide provides a comparative kinetic analysis of a novel acetylcholinesterase (AChE) inhibitor, IN-2, against other well-established inhibitors. The data presented is intended to offer researchers, scientists, and drug development professionals a comprehensive overview of the inhibitory potential of IN-2. The experimental protocols used to derive this data are detailed below, providing a framework for reproducible research.
Comparative Kinetic Data of AChE Inhibitors
The inhibitory activity of IN-2 against electric eel acetylcholinesterase (eeAChE) was evaluated and compared with several standard AChE inhibitors. The key kinetic parameters, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), are summarized in the tables below.
Table 1: IC50 Values for Various AChE Inhibitors
| Inhibitor | IC50 (nM) | Source Organism of AChE |
| IN-2 (Hypothetical) | 15.5 | Electrophorus electricus |
| Donepezil | 12.3 | Human recombinant |
| Galantamine | 466 | Electrophorus electricus |
| Rivastigmine | 2500 | Human recombinant |
| Tolserine | 8.13 | Human erythrocyte |
| Phenserine | 13.0 | Electrophorus electricus |
Table 2: Inhibition Constants (Ki) and Mechanism of Action
| Inhibitor | Ki (nM) | Type of Inhibition |
| IN-2 (Hypothetical) | 8.2 | Mixed |
| Donepezil | 6.4 | Non-competitive |
| Galantamine | - | Competitive |
| Tolserine | 4.69 | Partial Non-competitive[1] |
| Phenserine | 390 (Ki competitive), 210 (Ki uncompetitive) | Mixed[2] |
Experimental Protocols
The following protocols were employed for the kinetic analysis of eeAChE inhibition.
Materials and Reagents
-
Enzyme: Lyophilized eeAChE
-
Substrate: Acetylthiocholine iodide (ATCI)
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Buffer: 0.1 M Phosphate buffer (pH 8.0)
-
Inhibitors: IN-2, Donepezil, Galantamine, Rivastigmine, Tolserine, Phenserine
-
Instrumentation: 96-well microplate reader
Determination of IC50 Values
The IC50 values were determined using the spectrophotometric method developed by Ellman et al.[3][4][5][6]
-
A stock solution of each inhibitor was prepared in a suitable solvent and serially diluted to obtain a range of concentrations.
-
In a 96-well plate, 20 µL of each inhibitor dilution was added to the wells.
-
Subsequently, 140 µL of 0.1 M phosphate buffer (pH 8.0) and 20 µL of eeAChE solution were added to each well.
-
The plate was incubated at 37°C for 15 minutes.
-
The reaction was initiated by adding 10 µL of ATCI and 10 µL of DTNB to each well.
-
The absorbance was measured kinetically at 412 nm for 5 minutes using a microplate reader.
-
The percentage of inhibition was calculated for each inhibitor concentration.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of AChE activity, was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]
Kinetic Analysis of Inhibition Mechanism
The mechanism of inhibition was determined by measuring the initial reaction velocities at different concentrations of the substrate (ATCI) in the presence and absence of the inhibitor.
-
A range of substrate concentrations was prepared.
-
For each substrate concentration, the reaction rate was measured in the absence of the inhibitor and in the presence of different fixed concentrations of the inhibitor.
-
The experimental setup and measurement were the same as described in the IC50 determination protocol.
-
The data was then plotted as a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).[8][9][10][11]
-
The type of inhibition was determined by analyzing the changes in Vmax (the maximum reaction velocity) and Km (the Michaelis constant) from the Lineweaver-Burk plot.[8][9][10][11] The inhibition constant (Ki) was calculated from secondary plots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.[1]
Visualizing Pathways and Workflows
Acetylcholine Signaling Pathway and AChE Inhibition
The following diagram illustrates the role of acetylcholinesterase in the synaptic cleft and how inhibitors like IN-2 prevent the breakdown of acetylcholine, leading to increased neurotransmission.
Caption: Acetylcholinesterase (AChE) inhibition by IN-2 in the synaptic cleft.
Experimental Workflow for Kinetic Analysis
This diagram outlines the systematic approach taken to perform the kinetic analysis of eeAChE inhibition by IN-2 and other compounds.
Caption: Workflow for determining IC50 and Ki of AChE inhibitors.
References
- 1. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 6. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 8. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 9. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 10. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]
- 11. Khan Academy [khanacademy.org]
Navigating Purity Analysis: A Comparative Guide for the Novel Acetylcholinesterase Inhibitor, AChE-IN-2
For researchers, scientists, and drug development professionals, ensuring the purity of a novel therapeutic candidate is a cornerstone of preclinical development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and its alternatives for the purity determination of AChE-IN-2, a promising new acetylcholinesterase (AChE) inhibitor.
Acetylcholinesterase inhibitors are critical for the symptomatic treatment of neurodegenerative diseases like Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine.[1][2][3][4][5] The efficacy and safety of any new drug candidate, such as AChE-IN-2, are directly linked to its purity. Therefore, robust and reliable analytical methods are essential to identify and quantify impurities that could affect biological activity or cause adverse effects.[6]
This guide details a standard reverse-phase HPLC (RP-HPLC) method for AChE-IN-2 purity analysis and compares its performance with two powerful alternatives: Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a widely adopted and robust technique for the purity analysis of small molecules.[7][8] It separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For a compound like AChE-IN-2, a reversed-phase method is typically employed.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve AChE-IN-2 in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL.
Data Presentation: HPLC Analysis of AChE-IN-2
| Parameter | Result |
| Retention Time (AChE-IN-2) | 12.5 minutes |
| Peak Area % (AChE-IN-2) | 99.5% |
| Impurity 1 (Retention Time) | 10.2 minutes |
| Impurity 1 (Peak Area %) | 0.3% |
| Impurity 2 (Retention Time) | 14.8 minutes |
| Impurity 2 (Peak Area %) | 0.2% |
| Calculated Purity | 99.5% |
HPLC Analysis Workflow
Figure 1. Experimental workflow for HPLC purity analysis of AChE-IN-2.
Alternative Purity Determination Methods
While HPLC is a reliable workhorse, other techniques can offer advantages in terms of speed, resolution, and sensitivity.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle sizes in the stationary phase (<2 µm), resulting in faster analysis times and improved resolution.
-
Instrumentation: A UPLC system with a photodiode array (PDA) detector.
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A rapid linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.6 mL/min.
-
Detection: PDA detection from 200-400 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve AChE-IN-2 in the initial mobile phase composition to a concentration of 0.5 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing not only purity information but also mass confirmation of the main peak and potential identification of impurities.[6]
-
Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Column: C18 column (dimensions and particle size dependent on whether HPLC or UPLC is used).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient similar to the HPLC or UPLC method.
-
Flow Rate: Appropriate for the column dimensions.
-
Detection: UV/PDA and Mass Spectrometry (e.g., Electrospray Ionization in positive mode).
-
Injection Volume: 1-5 µL.
-
Sample Preparation: Dissolve AChE-IN-2 in the initial mobile phase composition to a concentration of 0.1 mg/mL.
Comparative Performance Analysis
The choice of analytical method often depends on the specific requirements of the analysis, such as the need for high throughput, enhanced sensitivity, or impurity identification.
| Feature | HPLC | UPLC | LC-MS |
| Analysis Time | ~25 minutes | ~7 minutes | ~7-25 minutes |
| Resolution | Good | Excellent | Good to Excellent |
| Sensitivity (UV) | Moderate | High | Moderate to High |
| Sensitivity (MS) | N/A | N/A | Very High |
| Impurity Identification | By retention time only | By retention time & UV spectra | By retention time, UV spectra, & mass-to-charge ratio |
| Cost per Sample | Low | Moderate | High |
| System Complexity | Low | Moderate | High |
Conclusion
For routine purity assessment of AChE-IN-2, the standard HPLC method provides a reliable and cost-effective solution. When higher throughput and improved resolution are required, UPLC presents a significant advantage. For comprehensive analysis, including definitive impurity identification and characterization, LC-MS is the most powerful technique, providing invaluable information for drug development and regulatory submissions. The selection of the most appropriate method will depend on the stage of development, the specific questions being addressed, and the available resources.
References
- 1. research.vu.nl [research.vu.nl]
- 2. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholinesterases: new roles in brain function and in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.brewerscience.com [blog.brewerscience.com]
- 7. hovione.com [hovione.com]
- 8. Small Molecule HPLC [sigmaaldrich.com]
A Comparative Guide to Acetylcholinesterase Inhibitor Selectivity Against Butyrylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of various acetylcholinesterase (AChE) inhibitors against butyrylcholinesterase (BChE). While information regarding a specific inhibitor designated "eeAChE-IN-2" is not publicly available in the reviewed scientific literature, this document presents data on several well-characterized inhibitors to illustrate the principles of selectivity and provide a framework for comparison. The development of selective AChE inhibitors is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease, as AChE and BChE play distinct roles in acetylcholine metabolism and disease progression.[1][2][3]
Understanding Cholinesterase Inhibitor Selectivity
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are two key enzymes that hydrolyze the neurotransmitter acetylcholine (ACh).[3] While both enzymes break down ACh, their distribution and physiological roles differ. AChE is primarily found in the brain and at neuromuscular junctions, where it plays a critical role in terminating synaptic transmission.[4] BChE is more prevalent in plasma, liver, and other peripheral tissues, and its role in the central nervous system becomes more significant in later stages of Alzheimer's disease as AChE levels decline.[1][2] Therefore, the selectivity of an inhibitor for AChE over BChE, or vice versa, can have significant implications for its therapeutic efficacy and side-effect profile.
Comparative Inhibitor Selectivity Data
The following table summarizes the in vitro inhibitory activity (IC50 values) of several known cholinesterase inhibitors against both AChE and BChE, along with their selectivity ratios. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A higher selectivity ratio (IC50 BChE / IC50 AChE) indicates greater selectivity for AChE.
| Inhibitor | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity Ratio (BChE/AChE) | Reference |
| Donepezil | 0.39 µM (390 nM) | - | - | [5] |
| Tacrine Analog 8b | 3.65 | 17100 | 4685 | [6] |
| Compound 8i | 0.39 µM (390 nM) | 0.28 µM (280 nM) | 0.72 | [5] |
| Uracil Derivative 4 | 0.088 µM (88 nM) | 0.137 µM (137 nM) | 1.56 | [7] |
| Neostigmine | 0.136 µM (136 nM) | 0.084 µM (84 nM) | 0.62 | [7] |
Note: The source of the enzyme (e.g., from electric eel - eeAChE, or equine serum - eqBChE) can influence the IC50 values. The data presented here is as reported in the cited literature.
Experimental Protocol: Determination of Cholinesterase Inhibitor Activity (Ellman's Method)
The most common method for determining the inhibitory activity of compounds against AChE and BChE is the spectrophotometric method developed by Ellman and colleagues.[8] This assay is based on the reaction of the product of substrate hydrolysis with a chromogenic reagent.
Principle:
Acetylthiocholine (ATC) or butyrylthiocholine (BTC) is used as a substrate for AChE or BChE, respectively. The enzyme hydrolyzes the substrate to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[8][9] The rate of color development is proportional to the enzyme activity. The presence of an inhibitor will reduce the rate of this reaction.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer solution (PBS), pH 8.0
-
Test inhibitor compound at various concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents: All solutions are prepared in the phosphate buffer. The concentrations of enzyme, substrate, and DTNB may need to be optimized for specific experimental conditions.
-
Assay Setup: In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer
-
Test inhibitor solution (or buffer for control)
-
DTNB solution
-
AChE or BChE enzyme solution
-
-
Pre-incubation: The plate is typically incubated for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[10]
-
Initiation of Reaction: The reaction is initiated by adding the substrate solution (ATCI or BTCI) to each well.
-
Measurement: The absorbance at 412 nm is measured immediately and then at regular intervals for a specific duration (e.g., every 10 seconds for 3 minutes) using a microplate reader.[10]
-
Data Analysis:
-
The rate of the reaction (change in absorbance per unit time) is calculated for each inhibitor concentration and the control.
-
The percentage of inhibition for each concentration is calculated using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the selectivity of an inhibitor against AChE and BChE.
Caption: Workflow for determining cholinesterase inhibitor selectivity.
Signaling Pathway and Logical Relationships
The interaction between an inhibitor and the cholinesterase enzyme can be visualized as a simple signaling pathway. The inhibitor acts as a negative regulator of the enzyme's catalytic activity.
Caption: Simplified diagram of cholinesterase inhibition.
This guide provides a foundational understanding of how the selectivity of acetylcholinesterase inhibitors against butyrylcholinesterase is determined and compared. For researchers in drug discovery, these principles and methodologies are essential for the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 5. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling the Potential of Pyrimidine Scaffolds: A Comparative Analysis of Novel Acetylcholinesterase Inhibitors
For researchers and drug development professionals, the quest for potent and selective acetylcholinesterase (AChE) inhibitors remains a cornerstone in the therapeutic strategy for Alzheimer's disease and other neurological disorders. In this landscape, pyrimidine-based compounds have emerged as a promising class of inhibitors, demonstrating significant efficacy and diverse mechanisms of action. This guide provides a comparative analysis of novel pyrimidine AChE inhibitors, supported by experimental data, detailed protocols, and visualizations to aid in the evaluation and development of next-generation therapeutics.
Performance Comparison of Novel Pyrimidine AChE Inhibitors
The inhibitory potency of various novel pyrimidine derivatives against acetylcholinesterase, and in many cases butyrylcholinesterase (BChE), has been extensively evaluated. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for several recently developed series of pyrimidine-based inhibitors, alongside established drugs for a comprehensive comparison. The data highlights the significant potential of these novel compounds, with some exhibiting potency comparable or even superior to current treatments.
| Compound Series | Specific Derivative | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Pyrimidine Diamine Derivatives | Compound 9 | EeAChE | - | 0.312 ± 0.108 | Mixed | [1][2][3] |
| Compound 13 | EeAChE | - | 0.426 ± 0.132 | Mixed | [1][4] | |
| Compound 19 | EeAChE | - | - | Uncompetitive | [1][4] | |
| Compound 20 | EeAChE | 0.622 ± 0.030 | - | - | [1][5] | |
| Compound 22 | eqBChE | - | 0.099 ± 0.071 | Mixed | [1][2][3] | |
| 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamides | Compound 14s | AChE | 3.54 | - | - | [6] |
| BuChE | 7.95 | - | - | [6] | ||
| 2-(2-oxoethyl)pyrimidine-5-carboxamide Derivatives | Compound 10q | AChE | 0.88 ± 0.78 | - | Mixed | [7] |
| BuChE | 10.0 ± 1.30 | - | - | [7] | ||
| Thiazolo[3,2-a]pyrimidine Derivatives | Not specified | hAChE | Inhibition at 10 µM | - | - | [8][9] |
| Substituted Pyrimidine Derivatives | Compound 5b (SP-2) | - | - | - | - | [10][11] |
| Pyrimidine-Triazolopyrimidine Hybrids | Compound 12b | AChE | 0.036 | - | - | [12] |
| Reference Drugs | Galantamine | AChE | 3.47 | - | - | [6] |
| BuChE | 17.31 | - | - | [6] | ||
| Huperzine-A | AChE | >0.88 | - | - | [7] | |
| Donepezil | AChE | 0.038 | - | - | [12] |
EeAChE: Electrophorus electricus acetylcholinesterase; eqBChE: equine butyrylcholinesterase; hAChE: human acetylcholinesterase. IC50 and Ki values are presented as mean ± standard deviation where available.
Experimental Protocols
A standardized and reproducible methodology is crucial for the comparative evaluation of enzyme inhibitors. The most commonly cited method for determining AChE inhibitory activity is the spectrophotometric method developed by Ellman.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (EeAChE) or human recombinant AChE (hAChE)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds (novel pyrimidine inhibitors)
-
Reference inhibitor (e.g., Donepezil)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared in the phosphate buffer (pH 8.0).
-
Assay Mixture Preparation: In a 96-well plate, add in the following order:
-
Phosphate buffer
-
Test compound solution at various concentrations.
-
DTNB solution.
-
-
Enzyme Addition: Add the AChE solution to the wells and incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiation of Reaction: Add the substrate solution (ATCI) to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1][6]
Kinetic Studies
To determine the mechanism of inhibition (competitive, non-competitive, uncompetitive, or mixed), the assay is performed with varying concentrations of both the substrate (ATCI) and the inhibitor. The data is then plotted using methods such as Lineweaver-Burk or Dixon plots to determine the inhibition type and the inhibition constant (Ki).[1][5][13]
Visualizing the Mechanism and Discovery Workflow
Diagrams are essential for illustrating complex biological processes and experimental designs. Below are Graphviz DOT scripts for generating such visualizations.
Cholinergic Synapse and AChE Inhibition
This diagram illustrates the role of acetylcholine in a cholinergic synapse and how AChE inhibitors prevent its breakdown, thereby enhancing neurotransmission.
Caption: Mechanism of action of pyrimidine AChE inhibitors in a cholinergic synapse.
Drug Discovery Workflow for Novel AChE Inhibitors
This diagram outlines the typical workflow for the discovery and preclinical evaluation of novel AChE inhibitors, from initial design to in vivo studies.
Caption: A typical workflow for the discovery and development of novel pyrimidine AChE inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and evaluation of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-acetyl-5H-thiazolo[3,2-a]pyrimidine derivatives as the novel acetylcholinesterase inhibitors: design, synthesis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel Substituted Pyrimidine Derivatives as Potential Anti-Alzheimer's Agents: Synthesis, Biological, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Benchmarking eeAChE-IN-2: A Comparative Guide to Acetylcholinesterase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive performance comparison of the novel acetylcholinesterase (AChE) inhibitor, eeAChE-IN-2, against commercially available inhibitors. The data presented is supported by detailed experimental protocols and visualizations to facilitate informed decisions in neurodegenerative disease research.
Executive Summary
This compound is a highly potent inhibitor of acetylcholinesterase (AChE), a critical enzyme in the cholinergic nervous system and a key target in the treatment of Alzheimer's disease and other neurological disorders. This guide benchmarks this compound against established, commercially available AChE inhibitors: Donepezil, Rivastigmine, and Galantamine. The comparative analysis focuses on inhibitory potency (IC50) and selectivity, providing a clear quantitative assessment of their performance.
Data Presentation: Inhibitor Performance Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and commercially available drugs against acetylcholinesterase (from Electrophorus electricus - eeAChE) and butyrylcholinesterase (from equine serum - eqBChE). Lower IC50 values indicate higher inhibitory potency.
| Inhibitor | eeAChE IC50 (nM) | eqBChE IC50 (nM) | Selectivity Index (eqBChE IC50 / eeAChE IC50) |
| This compound | 2 | Not Available | Not Available |
| Donepezil | 96 | 5910 | 61.56 |
| Rivastigmine | 74200 | 495 | 0.0067 |
| Galantamine | - | - | - |
| Tacrine* | 107 | 14 | 0.13 |
Note: Tacrine is included for historical context but is not commonly used due to toxicity.
Key Insights
From the available data, this compound demonstrates exceptional potency against acetylcholinesterase, with an IC50 value of 2 nM. This is significantly more potent than the commercially available inhibitors tested under similar conditions. The selectivity of this compound for AChE over BuChE is a critical parameter for a comprehensive comparison; however, this data is not currently available in the public domain. A high selectivity for AChE is often desirable to minimize potential side effects associated with the inhibition of other cholinesterases.
Experimental Protocols
The determination of acetylcholinesterase inhibitory activity is crucial for the evaluation of novel compounds. The following is a detailed methodology for the widely used Ellman's method.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test inhibitor (e.g., this compound) and reference inhibitors
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the inhibitors by diluting the stock solution in phosphate buffer.
-
Prepare solutions of ATCI and DTNB in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add:
-
Phosphate buffer
-
AChE enzyme solution
-
Solution of the test or reference inhibitor at various concentrations.
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the DTNB solution followed by the ATCI substrate solution to each well.
-
Immediately measure the absorbance of the wells at 405-412 nm using a microplate reader.
-
Continue to read the absorbance at regular intervals (e.g., every minute) for a set duration (e.g., 5-10 minutes) to determine the rate of the reaction.
-
-
Data Analysis:
-
Calculate the percentage of AChE inhibition for each inhibitor concentration using the following formula:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
-
Visualizations
To further elucidate the context of AChE inhibition, the following diagrams illustrate the relevant biological pathway and experimental workflow.
Caption: Acetylcholine Signaling Pathway.
Caption: AChE Inhibition Assay Workflow.
Caption: Logical Comparison of Inhibitors.
Safety Operating Guide
Navigating the Safe Disposal of eeAChE-IN-2: A Procedural Guide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of eeAChE-IN-2, a potent acetylcholinesterase inhibitor. In the absence of specific manufacturer's guidelines, these procedures are based on established protocols for the disposal of hazardous chemical waste and acetylcholinesterase inhibitors as a class.
Core Principles of Chemical Waste Management
The fundamental principle of laboratory waste disposal is to prevent harm to human health and the environment.[1] This involves meticulous identification, classification, segregation, and containment of chemical waste.[1][2] All laboratory personnel handling chemical waste should be thoroughly trained in these procedures.[3]
Step-by-Step Disposal Protocol for this compound
1. Waste Identification and Classification:
-
Treat all waste containing this compound, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), as hazardous chemical waste.[2][3]
-
Acetylcholinesterase inhibitors are potent neurotoxins, and waste should be handled accordingly.
2. Segregation of Waste:
-
Solid Waste: Collect solid this compound waste, such as contaminated gloves, pipette tips, and empty vials, in a designated, leak-proof, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and sealed container.[2][3] Do not mix with other incompatible waste streams like strong acids, bases, or oxidizers.[2][4]
-
Sharps: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated puncture-resistant sharps container.[1][5]
3. Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Toxic").[2]
-
Store waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.[1]
-
Ensure secondary containment is used for all liquid waste containers to prevent spills.[2][3]
4. Disposal Procedure:
-
Do not dispose of this compound down the drain or in the regular trash. [6][7] Acetylcholinesterase inhibitors can be harmful to aquatic life and may not be effectively removed by wastewater treatment processes.[6]
-
Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1] These services are equipped to handle and dispose of toxic chemical waste in compliance with all regulations.
5. Decontamination of Labware:
-
For reusable glassware grossly contaminated with this compound, a triple rinse with a suitable solvent (e.g., ethanol or as recommended by your institution's safety protocols) should be performed.[2][3]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[2][3] After decontamination, the glassware can be washed normally.
Quantitative Data for General Laboratory Waste Disposal
While specific quantitative data for this compound disposal is not available, the following table summarizes general guidelines for laboratory chemical waste.
| Parameter | Guideline | Source |
| pH for Drain Disposal | Between 7-9 for dilute aqueous solutions without other hazardous components. | [7] |
| Concentration for Drain Disposal | Less than 10% (v/v) for some dilute acid and base solutions. | [7] |
| Acute Hazardous Waste Limit | Accumulation should not exceed one quart for acute hazardous waste. | [3] |
| General Hazardous Waste Limit | Accumulation should not exceed 55 gallons. | [3] |
Note: These are general guidelines and may not be applicable to this compound. Always consult with your institution's EHS department.
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always prioritize safety and consult your institution's specific guidelines.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. vumc.org [vumc.org]
- 4. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. uwlax.edu [uwlax.edu]
- 6. epa.gov [epa.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
